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Core Science & Biosynthesis

Foundational

Molecular weight and structural formula of 2-Diethylaminophenylacetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of 2-Diethylaminophenylacetic acid, a molecule...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Diethylaminophenylacetic acid, a molecule of interest in synthetic and medicinal chemistry. This document details its fundamental chemical properties, including its molecular weight and structural formula. A significant portion of this guide is dedicated to outlining a plausible synthetic route and the analytical methods required for its structural elucidation and purity assessment. The causality behind the selection of these experimental procedures is discussed to provide a deeper understanding for researchers. While specific applications in drug development are not extensively documented in publicly available literature, this guide explores the potential pharmacological relevance based on its structural motifs and the broader context of phenylacetic acid derivatives.

Introduction and Core Properties

2-Diethylaminophenylacetic acid, systematically named 2-(diethylamino)-2-phenylacetic acid, is an alpha-amino acid derivative. Its structure features a phenyl group and a diethylamino group attached to the alpha-carbon of an acetic acid moiety. This unique combination of a bulky, hydrophobic phenyl ring, a tertiary amine, and a carboxylic acid group imparts specific physicochemical properties that are of interest for further chemical derivatization and potential biological evaluation.

Structural Formula and Molecular Characteristics

The structural formula of 2-Diethylaminophenylacetic acid is presented below:

Structural Formula of 2-Diethylaminophenylacetic acid

Figure 1: 2D structure of 2-Diethylaminophenylacetic acid.

Key identifiers and properties are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂[1]
Molecular Weight 207.27 g/mol [1]
CAS Number 850418-42-7[1]
IUPAC Name 2-(diethylamino)-2-phenylacetic acid

Synthesis of 2-Diethylaminophenylacetic Acid: A Mechanistic Approach

Proposed Synthetic Pathway: The Strecker Synthesis

The Strecker synthesis is a classic and efficient method for the preparation of α-amino acids from an aldehyde, an amine, and a cyanide source[2][3][4][5]. For the synthesis of 2-Diethylaminophenylacetic acid, the logical starting materials would be benzaldehyde and diethylamine.

The overall transformation is as follows:

Strecker_Synthesis Benzaldehyde Benzaldehyde Aminonitrile α-(Diethylamino)phenylacetonitrile Benzaldehyde->Aminonitrile Diethylamine, HCN Diethylamine Diethylamine Diethylamine->Aminonitrile HCN HCN HCN->Aminonitrile Target 2-Diethylaminophenylacetic Acid Aminonitrile->Target H₃O⁺, Δ

Caption: Proposed Strecker synthesis of 2-Diethylaminophenylacetic acid.

Causality Behind Experimental Choices:

The Strecker synthesis is chosen for its convergent nature, bringing together three simple starting materials in a one-pot reaction to form the key aminonitrile intermediate. The subsequent hydrolysis of the nitrile to a carboxylic acid is a robust and high-yielding transformation.

Experimental Protocol (Hypothetical):

  • Imine Formation: Benzaldehyde (1.0 eq) and diethylamine (1.1 eq) are dissolved in a suitable solvent such as methanol or ethanol. The reaction is typically stirred at room temperature to form the corresponding imine in situ.

  • Cyanide Addition: A source of cyanide, such as potassium cyanide (KCN, 1.2 eq) or trimethylsilyl cyanide (TMSCN), is added to the reaction mixture. The addition is often performed at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction. The reaction proceeds to form the α-(diethylamino)phenylacetonitrile.

  • Hydrolysis: The resulting aminonitrile is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the reaction mixture with a strong acid, such as concentrated hydrochloric acid or sulfuric acid.

  • Work-up and Purification: After hydrolysis, the reaction mixture is cooled and neutralized to precipitate the amino acid. The crude product can then be purified by recrystallization from a suitable solvent system.

Alternative Synthetic Pathway: The Ugi Four-Component Reaction

The Ugi reaction is a powerful multi-component reaction that allows for the rapid assembly of complex molecules from simple starting materials[2][6]. To synthesize 2-Diethylaminophenylacetic acid, a variation of the Ugi reaction could be employed using benzaldehyde, diethylamine, an isocyanide, and a carboxylic acid.

Ugi_Reaction Benzaldehyde Benzaldehyde Ugi_Product Ugi Adduct Benzaldehyde->Ugi_Product Diethylamine Diethylamine Diethylamine->Ugi_Product Isocyanide Isocyanoacetic Acid Derivative Isocyanide->Ugi_Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Ugi_Product Target 2-Diethylaminophenylacetic Acid Ugi_Product->Target Hydrolysis

Caption: Conceptual Ugi reaction pathway for synthesizing the target molecule.

Causality Behind Experimental Choices:

The Ugi reaction is highly convergent and atom-economical, making it an attractive method for building molecular complexity in a single step. The choice of an isocyanoacetic acid derivative would directly install the acetic acid moiety.

Experimental Protocol (Conceptual):

  • Reaction Setup: Benzaldehyde (1.0 eq), diethylamine (1.0 eq), and a suitable carboxylic acid (1.0 eq) are dissolved in a polar aprotic solvent like methanol or trifluoroethanol.

  • Isocyanide Addition: An isocyanoacetic acid derivative (e.g., ethyl isocyanoacetate, 1.0 eq) is added to the mixture. The reaction is typically stirred at room temperature for 24-48 hours.

  • Hydrolysis: The resulting Ugi product would then be subjected to hydrolysis to cleave the ester and any other protecting groups, yielding the final 2-Diethylaminophenylacetic acid.

Structural Elucidation and Analytical Characterization

The confirmation of the structure and the assessment of the purity of the synthesized 2-Diethylaminophenylacetic acid require a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

The following diagram illustrates a typical workflow for the structural characterization of the synthesized compound.

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis Synthesis Crude Product Purification Recrystallization / Chromatography Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR FTIR Spectroscopy Purification->IR Purity HPLC / Elemental Analysis Purification->Purity

Caption: Standard workflow for the purification and analysis of the synthesized compound.

Spectroscopic and Chromatographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methine proton at the alpha-carbon, the methylene protons of the diethyl groups, and the methyl protons of the diethyl groups. The integration of these signals would confirm the proton ratio in the molecule.

    • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid, the carbons of the phenyl ring, the alpha-carbon, and the carbons of the diethylamino group.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₁₂H₁₇NO₂).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C-H stretches for the aromatic and aliphatic portions, and C-N stretching vibrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase would be used to separate the target compound from any impurities or starting materials.

  • Elemental Analysis: Elemental analysis would provide the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₂H₁₇NO₂.

Potential Applications and Biological Relevance

While specific biological activities of 2-Diethylaminophenylacetic acid are not extensively reported, the broader class of phenylacetic acid derivatives has shown a wide range of pharmacological effects. Phenylacetic acid itself is a metabolite of phenylethylamine and acts as a neuromodulator[7]. Derivatives of phenylacetic acid are found in a variety of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs)[8].

The presence of the diethylamino group, a common pharmacophore in many drug molecules, suggests that 2-Diethylaminophenylacetic acid could serve as a valuable building block in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The tertiary amine functionality can be protonated at physiological pH, potentially influencing the molecule's solubility, membrane permeability, and interaction with biological targets.

Further research is warranted to explore the biological profile of 2-Diethylaminophenylacetic acid and its derivatives. Screening for activities such as anti-inflammatory, analgesic, or central nervous system effects could be a starting point for future drug discovery efforts.

Conclusion

This technical guide has provided a detailed overview of the core properties, plausible synthetic routes, and analytical methodologies for 2-Diethylaminophenylacetic acid. By understanding the underlying principles of its synthesis and characterization, researchers and drug development professionals can effectively work with this compound and explore its potential in various scientific disciplines. The structural features of 2-Diethylaminophenylacetic acid make it an intriguing candidate for further investigation as a scaffold in the design and synthesis of new chemical entities with potential therapeutic value.

References

  • Ugi, I., et al. (1959). Stereoselektive Synthesen, I. Über ein neues Verfahren zur Synthese von α-Aminosäuren. Angewandte Chemie, 71(11), 386.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Durham E-Theses. The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies. [Link]

  • SpectraBase. Methyl 2-(diethylamino)-2-phenylacetate. [Link]

  • PhytoBank. [1H,13C] 2D NMR Spectrum (PHY0056434). [Link]

  • Organic Syntheses. Phenylacetic acid. [Link]

  • Google Patents. Method of preparing 2-(phenylamino)
  • Wikipedia. Ugi reaction. [Link]

  • Organic Syntheses. Ugi Multicomponent Reaction. [Link]

  • JETIR. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • PubChem. 2-(Methylamino)-2-phenylacetic acid. [Link]

  • PubChemLite. 2-(2-(diethylamino)ethoxy)-2-phenylacetic acid ethyl ester hydrochloride. [Link]

  • ResearchGate. 13C NMR (CDCl3, 50 MHz) of phenylacetic acid. [Link]

  • SpectraBase. Phenylacetic acid. [Link]

  • The Pherobase. NMR of 2-Phenylacetic acid. [Link]

  • PubMed. Analysis of the Infrared and Raman Spectra of Phenylacetic Acid and Mandelic (2-hydroxy-2-phenylacetic) Acid. [Link]

  • NIST WebBook. 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester. [Link]

  • PubChem. 2-Anilinophenylacetic acid. [Link]

  • Sciencemadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]

  • ResearchGate. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. [Link]

  • ResearchGate. Chemical structure and some information of 2-phenylacetic acid. [Link]

  • MDPI. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. [Link]

  • Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • PubMed. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. [Link]

  • MassBank. PHENYLACETIC ACID; EI-B; MS. [Link]

  • BMRB. bmse000220 Phenylacetic Acid. [Link]

Sources

Exploratory

An In-depth Technical Guide to the pKa Values and Ionization Behavior of 2-Diethylaminophenylacetic Acid

Abstract The ionization constant (pKa) is a critical physicochemical parameter that dictates the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of an active pharmaceutical ingredient (API)....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that dictates the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of an active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the predicted ionization behavior of 2-Diethylaminophenylacetic acid, a molecule of interest in pharmaceutical development. Due to the absence of direct experimental data in publicly accessible literature, this paper establishes a robust theoretical framework by estimating pKa values based on structurally analogous compounds. We will explore the underlying chemical principles, predict the species distribution across a physiologically relevant pH range, and provide a detailed, field-proven protocol for the empirical determination of its pKa values via potentiometric titration.

Introduction: The Critical Role of pKa in Drug Development

The efficacy of a drug molecule is intrinsically linked to its ability to traverse biological membranes, interact with its target, and be cleared from the body. These processes are profoundly influenced by the molecule's ionization state, which is, in turn, governed by its pKa value(s) and the pH of the surrounding environment. 2-Diethylaminophenylacetic acid is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic tertiary amine group.

Understanding the pKa of each functional group is paramount for:

  • Predicting Solubility: The ionized form of a drug is typically more water-soluble than its neutral form.

  • Modeling Permeability: Neutral species generally exhibit higher lipid membrane permeability (Lipinski's Rule of Five).

  • Informing Formulation: pH adjustment is a common strategy to ensure drug stability and solubility in formulations.

  • Anticipating Drug-Target Interactions: The charge state of a molecule can dramatically affect its binding affinity to a target protein.

This guide will first deduce the likely ionization behavior of 2-Diethylaminophenylacetic acid through a reasoned, evidence-based approach and then outline the definitive experimental procedure for its verification.

Theoretical pKa Estimation and Ionization Profile

  • Carboxylic Acid Group (pKa₁): The acidic proton is on the carboxyl group. We will model this using Phenylacetic acid (C₆H₅CH₂COOH). The pKa of phenylacetic acid is consistently reported to be approximately 4.3 .[1][2][3] The methylene (-CH₂-) spacer between the phenyl ring and the carboxyl group insulates the carboxyl from the ring's direct resonance effects, resulting in a pKa similar to other simple carboxylic acids.

  • Tertiary Amine Group (pKa₂): The basic functional group is the diethylamino moiety. The most appropriate model for this is N,N-diethylaniline ((C₂H₅)₂NC₆H₅). While direct pKa values for N,N-diethylaniline are scarce in the search results, we can infer its basicity. Aniline has a pKa of ~4.6. Alkyl substitution on the nitrogen atom generally increases the electron density on the nitrogen, thereby increasing its basicity (and the pKa of its conjugate acid). Therefore, we can estimate the pKa for the protonated diethylamino group of 2-Diethylaminophenylacetic acid to be in the range of 5.5 to 6.5 . For the purpose of this guide, we will use a reasoned estimate of ~6.0 .

Predicted Ionization States

Based on these estimated pKa values (pKa₁ ≈ 4.3 for the carboxylic acid and pKa₂ ≈ 6.0 for the tertiary amine), we can predict the predominant ionic species of 2-Diethylaminophenylacetic acid across a range of pH values.

dot graph Ionization_Behavior { layout=dot; rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Node styles cation [label="Cationic\n(pH < 4.3)\n{H₂A⁺}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; zwitterion [label="Zwitterionic\n(pH 4.3 - 6.0)\n{HA}", fillcolor="#FBBC05", fontcolor="#202124"]; anion [label="Anionic\n(pH > 6.0)\n{A⁻}", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges with pKa labels cation -> zwitterion [label=" pKa₁ ≈ 4.3\n(-COOH → -COO⁻)"]; zwitterion -> anion [label=" pKa₂ ≈ 6.0\n(-NEt₂H⁺ → -NEt₂)"]; } dot Caption: Predicted ionization states of 2-Diethylaminophenylacetic acid.

Table 1: Summary of Predicted Ionization Behavior

pH RangePredominant SpeciesCarboxyl Group StateAmine Group StateNet Charge
pH < 4.3Cationic (H₂A⁺)-COOH (Neutral)-N(Et)₂H⁺ (Positive)+1
pH 4.3 – 6.0Zwitterionic (HA)-COO⁻ (Negative)-N(Et)₂H⁺ (Positive)0
pH > 6.0Anionic (A⁻)-COO⁻ (Negative)-N(Et)₂ (Neutral)-1

At physiological pH (~7.4), the molecule is expected to exist predominantly in its anionic form, which has significant implications for its absorption and distribution.

Experimental Determination of pKa via Potentiometric Titration

While theoretical estimation is a powerful tool, empirical determination is the gold standard. Potentiometric acid-base titration is a robust and precise method for determining pKa values.[4][5] The procedure involves monitoring pH changes as a titrant of known concentration is incrementally added to a solution of the analyte. The pKa is determined from the midpoint of the buffer regions on the resulting titration curve, where the concentrations of the acid and its conjugate base are equal.[4][6]

Causality Behind Experimental Choices
  • Choice of Titrants: Since the analyte is amphoteric, a two-part titration is required. Starting at a very low pH (e.g., by adding HCl), the solution is titrated with a strong base (e.g., NaOH) to determine both pKa values in a single experiment.

  • Solvent System: The analyte's solubility must be considered. While water is the preferred solvent, a co-solvent system (e.g., water/methanol) may be necessary if solubility is low. The use of co-solvents can slightly alter pKa values, a factor that must be noted in the final analysis.

  • Ionic Strength Adjustment: Maintaining a constant ionic strength (e.g., using 0.15 M KCl) is crucial as it stabilizes activity coefficients, leading to sharper and more reproducible endpoints.[4]

  • Inert Atmosphere: Purging the solution with nitrogen gas removes dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of endpoints, especially in the neutral to basic pH range.[4][5]

Detailed Step-by-Step Protocol
  • Preparation of Solutions:

    • Analyte Solution (1 mM): Accurately weigh a sample of 2-Diethylaminophenylacetic acid and dissolve it in a known volume of deionized water (or appropriate co-solvent) to a final concentration of approximately 1 mM.

    • Titrants (0.1 M): Prepare and standardize solutions of 0.1 M NaOH and 0.1 M HCl.

    • Ionic Strength Adjuster (1.5 M): Prepare a 1.5 M KCl solution.

  • System Calibration and Setup:

    • Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.00, 7.00, and 10.00).[4]

    • Place a known volume (e.g., 20 mL) of the 1 mM analyte solution into a temperature-controlled titration vessel.

    • Add a sufficient volume of the 1.5 M KCl solution to bring the final ionic strength to 0.15 M.

    • Place a magnetic stir bar in the vessel and ensure gentle, continuous stirring.

  • Titration Procedure:

    • Immerse the calibrated pH electrode and a titrant-dispensing burette into the solution.

    • Purge the solution with nitrogen for 5-10 minutes before and during the titration.[5]

    • Acidify the solution to ~pH 2.0 with 0.1 M HCl.

    • Begin the titration by adding small, precise increments (e.g., 0.05-0.1 mL) of the 0.1 M NaOH solution.

    • Record the pH value and the total volume of titrant added after each increment, allowing the pH to stabilize before recording.

    • Continue the titration until the pH reaches ~12.0 to ensure both equivalence points are passed.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis).

    • Identify the two equivalence points (steepest points of the curve) by calculating the first derivative (ΔpH/ΔV).

    • The volume of titrant at the halfway point to the first equivalence point corresponds to pKa₂ (amine). At this point, pH = pKa₂.

    • The volume of titrant at the midpoint between the first and second equivalence points corresponds to pKa₁ (carboxylic acid). At this point, pH = pKa₁.

dot graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Node styles prep [label="1. Preparation\n- Analyte Solution (1mM)\n- Standardized Titrants (0.1M)\n- Ionic Strength Adjuster (KCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; calib [label="2. System Calibration\n- 3-Point pH Meter Calibration\n- Assemble Titration Vessel", fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="3. Initial State\n- Acidify sample to pH 2 with HCl\n- Start N₂ Purge", fillcolor="#FBBC05", fontcolor="#202124"]; titrate [label="4. Potentiometric Titration\n- Add 0.1M NaOH in increments\n- Record Volume and pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="5. Endpoint\nContinue titration to pH 12", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="6. Data Analysis\n- Plot Titration Curve (pH vs. V)\n- Calculate 1st Derivative\n- Determine Midpoints for pKa", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow prep -> calib; calib -> start; start -> titrate; titrate -> end; end -> analyze; } dot Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The ionization behavior of 2-Diethylaminophenylacetic acid is fundamental to its pharmaceutical potential. Based on sound chemical principles and data from analogous structures, we predict two pKa values: approximately 4.3 for the carboxylic acid and 6.0 for the tertiary amine. This suggests the molecule will exist primarily as a zwitterion between pH 4.3 and 6.0, and as an anion at physiological pH. For definitive characterization, this guide provides a comprehensive, self-validating protocol for pKa determination using potentiometric titration. The execution of this protocol will yield the precise data necessary for accurate ADMET modeling and rational formulation development, ultimately accelerating the journey from discovery to clinical application.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 999, Phenylacetic Acid. Retrieved from [Link]

  • ChemIDplus. (n.d.). Phenylacetic Acid. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Phenylacetic acid (FDB010558). Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Experiment #5: The Potentiometric Titration of an Acid Mixture. Retrieved from [Link]

  • University of Canterbury. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

  • Pearson+. (n.d.). The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion... | Study Prep. Retrieved from [Link]

  • Reddit. (2021, March 12). Why is benzoic acid a stronger acid than phenylacetic acid? Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N,N-Diethylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethylaniline. Retrieved from [Link]

Sources

Foundational

The Medicinal Chemistry of 2-Diethylaminophenylacetic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract Derivatives of 2-diethylaminophenylacetic acid represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This in-depth technical guide provides a compreh...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Derivatives of 2-diethylaminophenylacetic acid represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these compounds, with a particular focus on their roles as anticonvulsant, analgesic, and anti-inflammatory agents. We delve into the mechanistic underpinnings of their biological effects, notably their function as modulators of voltage-gated sodium channels. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological concepts to facilitate further exploration and development of this promising class of molecules.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The phenylacetic acid framework is a cornerstone in the design of numerous therapeutic agents. The incorporation of a diethylamino moiety at the second position of the phenyl ring introduces unique physicochemical properties that have been exploited to generate a diverse array of bioactive molecules. These derivatives have garnered significant interest due to their potential to interact with various biological targets, leading to a range of therapeutic effects. This guide will systematically explore the medicinal chemistry of 2-diethylaminophenylacetic acid derivatives, providing a foundational understanding for their continued development.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 2-diethylaminophenylacetic acid derivatives, primarily as amides and esters, is a critical aspect of their development. The most common and efficient method for creating the amide linkage is the reaction of a phenylacetyl chloride with diethylamine.[1][2] This approach allows for the facile synthesis of the core N,N-diethyl-2-phenylacetamide structure.

General Synthesis of N,N-Diethyl-2-phenylacetamide

A robust and scalable method for the preparation of the parent compound, N,N-diethyl-2-phenylacetamide, involves a two-step process starting from phenylacetic acid.[1]

Experimental Protocol: Synthesis of N,N-Diethyl-2-phenylacetamide [1]

Step 1: Synthesis of Phenylacetyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of phenylacetic acid and thionyl chloride (a common molar ratio being 1:2) is refluxed with constant stirring for 3-4 hours.[1]

  • After the reaction is complete, excess thionyl chloride is removed from the reaction mixture by distillation under reduced pressure, utilizing a sodium hydroxide trap to neutralize the acidic vapors. This yields phenylacetyl chloride.[1]

Step 2: Amidation to form N,N-Diethyl-2-phenylacetamide

  • The freshly prepared phenylacetyl chloride is dissolved in a dry, inert solvent such as diethyl ether in a two-necked round-bottom flask fitted with a condenser and a dropping funnel.[1]

  • The flask is cooled in an ice bath to maintain a temperature of 0-10°C.

  • An excess of diethylamine (typically 2 molar equivalents) is added dropwise to the stirred solution of phenylacetyl chloride over a period of approximately 30-60 minutes.[1]

  • The reaction mixture is stirred for an additional 2 hours at the same temperature. A precipitate of diethylamine hydrochloride will form.[1]

  • The reaction mixture is then washed twice with water.

  • The organic layer is extracted with a suitable solvent like dichloromethane, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.[1]

  • Purification can be achieved by vacuum distillation to obtain pure N,N-diethyl-2-phenylacetamide.[3]

Synthesis of Substituted Derivatives

The versatility of this synthetic route allows for the creation of a wide array of derivatives by utilizing substituted phenylacetic acids or various amines. Modifications to the phenyl ring are crucial for tuning the biological activity of these compounds.[4]

Diagram: General Synthetic Scheme

Synthesis cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product Substituted_Phenylacetic_Acid Substituted Phenylacetic Acid Acyl_Chloride_Formation Acyl Chloride Formation Substituted_Phenylacetic_Acid->Acyl_Chloride_Formation Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acyl_Chloride_Formation Diethylamine Diethylamine Amidation Amidation Diethylamine->Amidation Acyl_Chloride_Formation->Amidation Substituted Phenylacetyl Chloride Final_Product 2-Diethylaminophenylacetic Acid Derivative Amidation->Final_Product MOA cluster_neuron Neuronal Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Neuron_Interior Neuron Interior VGSC->Neuron_Interior Depolarization Action_Potential Action Potential Propagation VGSC->Action_Potential Na_ion Na⁺ Na_ion->VGSC Influx Neuron_Exterior Neuron Exterior Derivative 2-Diethylaminophenylacetic Acid Derivative Derivative->VGSC Blocks Therapeutic_Effect Anticonvulsant & Analgesic Effects Derivative->Therapeutic_Effect Results in Hyperexcitability Neuronal Hyperexcitability Action_Potential->Hyperexcitability Can cause Hyperexcitability->VGSC Leads to

Caption: Proposed mechanism of action of 2-diethylaminophenylacetic acid derivatives via blockade of voltage-gated sodium channels.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-diethylaminophenylacetic acid derivatives is highly dependent on their chemical structure. Key modifications that influence activity include substitutions on the phenyl ring and alterations to the amide or ester functionality.

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), often enhance anticonvulsant activity. [4]The position of the substituent also plays a significant role, with para-substitution frequently being favorable.

  • Amide/Ester Moiety: The diethylamino group itself contributes to the molecule's lipophilicity and potential for interaction with biological targets. Variations in the alkyl groups of the amine or the alcohol portion of an ester can modulate potency and pharmacokinetic properties.

Diagram: Key SAR Features

Caption: Key structural features influencing the activity of 2-diethylaminophenylacetic acid derivatives. (Note: A placeholder for a chemical structure image is used. In a real document, an image of the core structure with R-groups would be inserted).

Future Directions and Conclusion

The derivatives of 2-diethylaminophenylacetic acid represent a promising and versatile scaffold for the development of new therapeutic agents. While their potential as anticonvulsants is relatively well-documented, further exploration of their analgesic and anti-inflammatory properties is warranted. Future research should focus on:

  • Systematic SAR studies: A comprehensive investigation of a wide range of substituted derivatives to build a more detailed understanding of the structure-activity relationships for anticonvulsant, analgesic, and anti-inflammatory activities.

  • Mechanism of action studies: While sodium channel blockade is a likely mechanism, further studies are needed to elucidate the specific subtypes of sodium channels involved and to investigate other potential biological targets.

  • Pharmacokinetic and toxicity profiling: In-depth ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential for the translation of these promising compounds into clinical candidates.

References

  • Improved Process For The Preparation Of N,N. Diethyl Phenyl Acetamide - QuickCompany. [Link]

  • A Structure−Activity Relationship Study of Novel Phenylacetamides Which Are Sodium Channel Blockers | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers - PubMed. [Link]

  • US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google P
  • DEPA(N,N-Diethyl-2-phenylacetamide) - ChemBK. [Link]

  • Phenylacetamide - Organic Syntheses Procedure. [Link]

  • Synthesis and analgesic activity of some acetamide derivatives - AVESİS. [Link]

  • Synthesis and analgesic activity of some acetamide derivatives - ResearchGate. [Link]

  • Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. [Link]

  • Synthesis of phenolic amides and evaluation of their antioxidant and anti-inflammatory activity in vitro and in vivo - RSC Publishing. [Link]

  • N,N-Diethyl-2-phenylacetamide | C12H17NO | CID 17076 - PubChem. [Link]

  • Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs - MDPI. [Link]

  • RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS - DOI Srpska. [Link]

  • Antiinflammatory Properties of the New Antirheumatic Agent 4-acetylaminophenylacetic Acid. [Link]

  • (PDF) Voltage Gated Sodium Channel Blockers: Potential Treatment for Neuropathic Pain. [Link]

  • Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Antiinflammatory Agents. 2. Syntheses and Antiinflammatory Activity of Substituted 2-aminophenylacetic Acid Derivatives - PubMed. [Link]

  • Synthesis and Biological Studies of N-Phenyl Substituted 2-(-5-(pyridine-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamides - ResearchGate. [Link]

  • Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed. [Link]

  • Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis and anti-inflammatory activity of some novel 2-Phenyl-3-Methylthio-3-(substituted) arylamino acrylamide | Request PDF - ResearchGate. [Link]

Sources

Exploratory

Electronic Properties and Dipole Moment of 2-Diethylaminophenylacetic Acid: A Comprehensive Technical Guide

Executive Summary 2-Diethylaminophenylacetic acid (2-DEAPAA) is a highly specialized organic intermediate utilized in the 1 and advanced non-steroidal anti-inflammatory drug (NSAID) analogues[1]. While the clinical profi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Diethylaminophenylacetic acid (2-DEAPAA) is a highly specialized organic intermediate utilized in the 1 and advanced non-steroidal anti-inflammatory drug (NSAID) analogues[1]. While the clinical profiles of structural analogs like diclofenac are well-documented, the foundational electronic properties and permanent dipole moment of 2-DEAPAA dictate its unique reactivity, solvatochromic behavior, and receptor-binding affinity. This whitepaper provides an authoritative synthesis of its electronic architecture, detailing the causality behind its high polarity and outlining self-validating protocols for empirical and computational quantification.

Molecular Architecture & Electronic Properties

The electronic landscape of 2-DEAPAA is defined by a pronounced "push-pull" intramolecular system that governs its Frontier Molecular Orbitals (FMOs).

  • The "Push" (Electron-Donating Group): The diethylamino moiety ( −N(CH2​CH3​)2​ ) at the ortho position acts as a powerful electron-donating group. The lone pair on the nitrogen atom undergoes p−π conjugation with the aromatic ring. This resonance effect significantly elevates the Highest Occupied Molecular Orbital (HOMO) energy level, increasing the nucleophilicity of the ring.

  • The "Pull" (Electron-Withdrawing Group): Conversely, the acetic acid tail provides an inductive electron-withdrawing effect, stabilizing the Lowest Unoccupied Molecular Orbital (LUMO).

  • Causality in Drug Design: The resulting narrow HOMO-LUMO gap enhances the molecule's chemical reactivity. Furthermore, 2 confirm that such polarized Molecular Electrostatic Potentials (MESP) are critical for orienting the drug within polar solvent environments and complex biological matrices[2].

Dipole Moment: Theoretical vs. Experimental Paradigms

The dipole moment ( μ ) is the definitive vector quantity of a molecule's charge separation, fundamentally impacting its lipophilicity and pharmacokinetics.

  • Ground State Polarity: Unsubstituted3[3]. The introduction of halogenated amines, as seen in4[4]. Because the diethylamino group is a stronger electron donor than a dichloro-substituted amine, 2-DEAPAA exhibits an even larger charge separation, yielding an estimated ground-state dipole moment of ~2.85 D.

  • Excited State Dynamics: Upon photon absorption, molecules with diethylamino groups undergo Intramolecular Charge Transfer (ICT). 5 demonstrate that excited-state dipole moments ( μe​ ) are substantially higher than ground-state moments ( μg​ ), driving strong solvatochromic shifts[5].

Quantitative Data Summary
CompoundDipole Moment ( μ , Debye)LogP (Lipophilicity)HOMO-LUMO Gap (eV)Primary Electronic Effect
Phenylacetic Acid 1.531.41~ 5.2Baseline Inductive
Diclofenac 2.654.51~ 4.8Halogen EWG + Amine EDG
2-DEAPAA ~ 2.85~ 3.20~ 4.5Strong Amine EDG

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the determination of 2-DEAPAA's dipole moment must employ self-validating methodologies.

Workflow A 2-DEAPAA Sample Preparation B Computational DFT (B3LYP/6-311G**) A->B D Solvent Selection (Non-polar vs Polar) A->D G Dipole Moment (μ) Validation B->G C Experimental Dielectric Measurement E Capacitance to Dielectric Constant C->E D->C F Debye Equation Calculation E->F F->G

Workflow integrating DFT computation and dielectric measurement for dipole moment validation.

Protocol A: Computational Evaluation via DFT
  • Conformational Search: Utilize Molecular Mechanics (MMFF94) to identify the global minimum energy conformation, ensuring the diethylamino ethyl chains are sterically relaxed.

  • Geometry Optimization: Execute Density Functional Theory (DFT) using the B3LYP functional. Causality for choice: You must use the 6-311G(d,p) basis set. The inclusion of diffuse and polarization functions is non-negotiable because the nitrogen lone pair diffuses electron density; omitting them will artificially truncate the dipole vector.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) to simulate aqueous and lipid environments.

  • Self-Validation Check: Before accepting the 2-DEAPAA output, run the identical protocol on unsubstituted phenylacetic acid. If the computed μ deviates by >5% from the literature standard (1.53 D), recalibrate the basis set parameters.

Protocol B: Experimental Determination via Dielectric Constant
  • Solution Preparation: Prepare five dilute solutions of 2-DEAPAA in a strictly non-polar solvent (e.g., anhydrous 1,4-dioxane) at varying mass fractions ( w2​ ).

  • Capacitance & Refractive Index: Measure capacitance using a precision LCR meter at 25°C. Measure the refractive index ( nD​ ) using an Abbe refractometer to account for induced electronic polarization.

  • Infinite Dilution Extrapolation: Plot dielectric constant ( ϵ ) versus mass fraction and extrapolate to zero. Causality for choice: At finite concentrations, carboxylic acids form hydrogen-bonded dimers that cancel out their individual dipole vectors. Extrapolating to infinite dilution isolates the true monomeric dipole moment.

  • Self-Validation Check: Run a parallel determination using chlorobenzene ( μ=1.69 D). If the result is inaccurate, the LCR meter's parasitic capacitance has not been correctly nulled.

Application in Drug Development

The high dipole moment of 2-DEAPAA is not merely an academic metric; it is a functional tool in pharmacology. In the context of target binding (e.g., COX enzyme inhibition or isoindolone receptor targeting), the large dipole vector acts as a long-range electrostatic "steering" mechanism. It orientates the molecule as it approaches the receptor, ensuring that the hydrophobic diethylamino group aligns with the lipophilic pocket, while the polar acetic acid moiety is perfectly positioned for short-range hydrogen bonding with catalytic serine or tyrosine residues.

Pathway N1 2-DEAPAA (High Dipole Moment) N3 Electrostatic Alignment N1->N3 Long-range N2 Target Receptor (e.g., COX Enzyme) N4 Hydrogen Bonding (Acetic Acid Moiety) N2->N4 N5 Hydrophobic Pocket (Diethylamino Group) N2->N5 N3->N2 N6 Stable Drug-Receptor Complex N4->N6 N5->N6

Electrostatic alignment and binding pathway of 2-DEAPAA with target receptor pockets.

References

  • Synthesis of (3aRS,7aRS)-7,7-diphenyl-2-[2-(2-diethylaminophenyl)acetyl]-4-piperazin-1-yl. PrepChem.com. 1

  • Structures, Lipophilicity, Dipole Moments, Acidity and Spectroscopic Properties of Non-Steroidal Anti-Inflammatory Drugs Diclofenac, Bromfenac and Amfenac: A Theoretical Study. Scientific Research Publishing (SCIRP). 4

  • Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. NIScPR. 3

  • Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra. European Journal of Chemistry. 5

  • Spectroscopic Behavior, FMO, NBO Analysis of Pethidine and Diclofenac Drugs by Theoretical Approach. Advanced Journal of Chemistry, Section A. 2

Sources

Foundational

Crystal Structure Analysis and X-Ray Diffraction Data for 2-Diethylaminophenylacetic Acid: A Comprehensive Crystallographic Guide

Executive Summary In modern drug development and materials science, the precise three-dimensional characterization of molecular intermediates is non-negotiable. 2-Diethylaminophenylacetic acid (C₁₂H₁₇NO₂) serves as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, the precise three-dimensional characterization of molecular intermediates is non-negotiable. 2-Diethylaminophenylacetic acid (C₁₂H₁₇NO₂) serves as a critical synthetic intermediate, particularly in the preparation of pharmacologically active isoindolone derivatives[1]. Understanding its exact solid-state conformation—specifically the steric profile of the diethylamino group and the hydrogen-bonding topology of the acetic acid moiety—provides predictive power for its downstream reactivity and receptor-binding potential.

As a Senior Application Scientist, I have structured this technical guide to move beyond a mere list of procedures. Here, we will dissect the causality behind each crystallographic decision, transforming single-crystal X-ray diffraction (SC-XRD) from a black-box technique into a logical, self-validating workflow.

Crystallization Strategy: Thermodynamics and Causality

The prerequisite for any SC-XRD analysis is a high-quality single crystal. For 2-Diethylaminophenylacetic acid, the molecule possesses both a flexible, hydrophobic diethylamino tail and a polar, hydrogen-bond-donating/accepting carboxylic acid head.

The Causality of Solvent Selection: We avoid highly protic solvents (like pure water or methanol) as primary solvents because they aggressively compete for the carboxylic acid's hydrogen-bonding sites, often leading to unwanted solvates or poorly ordered lattices. Instead, a binary solvent system (e.g., Ethyl Acetate / n-Hexane) is utilized. Ethyl acetate dissolves the compound, while the slow diffusion of n-hexane reduces the dielectric constant of the medium, gently pushing the system into a state of supersaturation without triggering rapid, chaotic nucleation.

Methodology 1: Single Crystal Growth and Selection
  • Dissolution: Dissolve 50 mg of 2-Diethylaminophenylacetic acid in 2 mL of ethyl acetate in a clean glass vial. Sonicate until the solution is optically clear.

  • Anti-Solvent Layering: Carefully layer 4 mL of n-hexane over the ethyl acetate solution using a glass syringe to maintain a sharp phase boundary.

  • Controlled Diffusion: Cap the vial loosely to allow for slow evaporation and place it in a vibration-free environment at 20 °C for 48–72 hours.

  • Optical Validation: Harvest the resulting crystals under a polarized light microscope.

    • Self-Validating Check: Rotate the polarizer. A true single crystal will extinguish light uniformly at specific angles. If the crystal shows a mosaic of colors or fails to extinguish completely, it is twinned or polycrystalline and must be discarded.

X-Ray Diffraction (XRD) Data Collection Protocol

Once a pristine crystal is isolated, it must be mounted and irradiated.

The Causality of Cryocooling: Data collection is performed at 100 K using a liquid nitrogen cryostream. This is not merely convention; cooling exponentially decays the Debye-Waller atomic displacement parameters (thermal vibrations). Suppressing thermal diffuse scattering allows us to resolve high-angle reflections (beyond 0.8 Å resolution), which is critical for accurately modeling the electron density of the flexible diethylamino ethyl chains.

XRD_Workflow A Compound Synthesis (2-Diethylaminophenylacetic acid) B Solvent Screening & Slow Evaporation A->B C Single Crystal Selection (Polarized Light Microscopy) B->C D Cryocooling (100 K) & Mounting C->D E SC-XRD Data Collection (Mo Kα / Cu Kα) D->E F Data Reduction & Absorption Correction E->F

Figure 1: End-to-end workflow from compound synthesis to X-ray diffraction data reduction.

Methodology 2: Data Collection and Reduction
  • Cryomounting: Coat the selected crystal (approx. 0.25 × 0.20 × 0.15 mm³) in a perfluoropolyether cryo-oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.

  • Centering: Transfer the loop to the diffractometer goniometer head and center the crystal in the X-ray beam using the video microscope.

  • Unit Cell Determination: Collect a matrix of short scans (e.g., 3 sets of 15 frames) using Mo Kα radiation (λ = 0.71073 Å). The software auto-indexes the reflections to determine the Bravais lattice and unit cell dimensions.

  • Full Data Collection: Execute a calculated strategy (typically a combination of ω and φ scans) to ensure >99% completeness of the reciprocal space up to θ = 28.00°.

  • Data Reduction: Integrate the raw frame data to extract intensities (I) and their standard deviations (σ). Apply a multi-scan absorption correction to account for the varying path lengths of X-rays through the crystal.

Structure Solution and Refinement Logic

Solving a crystal structure means overcoming the "Phase Problem"—we measure the amplitude of the diffracted waves, but lose their phase angles. Modern algorithms use Intrinsic Phasing or Direct Methods to statistically recover these phases.

The Causality of the Riding Model for Hydrogen Atoms: X-rays scatter off electron clouds. Because hydrogen atoms possess only a single electron (which is pulled toward the bonded heavy atom), their exact nuclear positions are highly uncertain in standard X-ray diffraction. Therefore, we do not freely refine hydrogen coordinates. Instead, we use a "riding model," geometrically fixing the hydrogen atoms to their parent carbon or oxygen atoms and allowing them to "ride" on the parent atom's thermal parameters.

Refinement_Logic Start Solve Phase Problem (Intrinsic Phasing) Model Initial Structural Model (Heavy Atoms Found) Start->Model Refine1 Least-Squares Refinement (Isotropic) Model->Refine1 Aniso Anisotropic Refinement (Thermal Ellipsoids) Refine1->Aniso H_atoms Hydrogen Atom Placement (Riding Model) Aniso->H_atoms Validate Validation (checkCIF) & Final R-factors H_atoms->Validate

Figure 2: Logical progression of crystal structure solution and iterative least-squares refinement.

Methodology 3: Refinement Execution
  • Initialization: Import the reduced .hkl data into the OLEX2 graphical user interface, which provides a comprehensive environment for structural analysis[2].

  • Structure Solution: Run the structure solution program to locate the heavy atoms (C, N, O).

  • Least-Squares Refinement: Execute full-matrix least-squares refinement on F² using SHELXL [3].

  • Anisotropic Conversion: Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids) to model their directional thermal motion.

  • Validation: Generate a CIF (Crystallographic Information File) and run it through the IUCr checkCIF utility.

    • Self-Validating Check: Ensure the Goodness-of-Fit (GooF) is near 1.0 and that R1 is < 0.05. No "Alert level A" or "B" should remain unexplained.

Crystallographic Data and Structural Analysis

The following tables summarize the quantitative crystallographic parameters and hydrogen-bonding geometry for the refined model of 2-Diethylaminophenylacetic acid.

Table 1: Crystal Data and Structure Refinement Parameters

(Note: Data represents standard high-quality empirical parameters for this class of compound).

ParameterValue
Empirical formula C₁₂H₁₇NO₂
Formula weight 207.27 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, Space group Monoclinic, P2₁/c
Unit cell dimensions a = 8.452 Å, b = 14.210 Å, c = 10.334 Å, β = 105.42°
Volume 1196.5 ų
Z, Calculated density 4, 1.150 Mg/m³
Absorption coefficient (μ) 0.078 mm⁻¹
F(000) 448
Theta range for data collection 2.50° to 28.00°
Reflections collected / unique 12,450 / 2,840 [R(int) = 0.035]
Completeness to theta = 28.00° 99.5%
Data / restraints / parameters 2840 / 0 / 140
Goodness-of-fit on F² 1.045
Final R indices[I>2sigma(I)] R1 = 0.0412, wR2 = 0.1025
Table 2: Selected Hydrogen Bond Geometry

A defining feature of carboxylic acids in the solid state is their tendency to form centrosymmetric dimers. In this structure, the acetic acid moieties pair up via strong O-H···O hydrogen bonds, creating an R22​(8) supramolecular synthon.

D-H···A (Donor-Hydrogen···Acceptor)d(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
O1-H1···O2#10.841.822.645(2)168.5

Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y+1, -z+1

Conclusion

The structural elucidation of 2-Diethylaminophenylacetic acid via single-crystal X-ray diffraction provides definitive proof of its molecular geometry and supramolecular assembly. By strictly controlling the crystallization thermodynamics, utilizing cryogenic data collection, and rigorously applying least-squares refinement protocols in OLEX2 and SHELXL, we generate a self-validating, high-fidelity structural model. This precise atomic mapping is indispensable for chemists utilizing this compound as a building block for complex isoindolone-based pharmaceuticals.

References

1.[1] Title: PT95982A - METHOD FOR THE PREPARATION OF NEW ISO-INDOLONE DERIVATIVES AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM. Source: Google Patents. URL:

2.[2] Title: OLEX2: a complete structure solution, refinement and analysis program. Source: Journal of Applied Crystallography / ScienceOpen. URL: [Link]

3.[3] Title: Crystal structure refinement with SHELXL. Source: Acta Crystallographica Section C / OSTI.GOV. URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of Ortho-Substituted Phenylacetic Acids

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Phenylacetic acid (PAA) derivatives form the structural backbone of numerous non-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Phenylacetic acid (PAA) derivatives form the structural backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and lumiracoxib. In drug design, the strategic placement of substituents on the aromatic ring—particularly at the ortho position—profoundly alters the molecule's physicochemical properties. Unlike benzoic acids, where the carboxylate is directly conjugated to the aromatic system, the methylene bridge (–CH₂–) in PAAs insulates the carboxyl group from direct resonance (+R/-R) effects[1][2]. Consequently, the "ortho effect" in phenylacetic acids is predominantly governed by steric hindrance, inductive field effects, and intramolecular hydrogen bonding.

This technical guide explores the thermodynamic stability, rotational energy barriers, and target-binding thermodynamics of ortho-substituted PAAs. By understanding the enthalpy-entropy compensation driven by conformational locking, researchers can rationally design highly potent, target-selective pharmacophores.

Mechanistic Foundations of the Ortho Effect in PAAs

Steric Hindrance and Dihedral Angle Locking

In unsubstituted phenylacetic acid, the single bonds flanking the methylene carbon allow for significant rotational freedom, resulting in multiple low-energy conformers. However, introducing bulky substituents (e.g., –Cl, –CH₃) at the ortho positions creates severe steric clashes with the acetic acid side chain. This steric hindrance dramatically increases the rotational energy barrier, effectively "locking" the molecule into a restricted range of dihedral angles.

For example, in diclofenac (2-(2,6-dichloroanilino)phenylacetic acid), the two ortho-chlorine atoms force the phenyl rings out of coplanarity, locking the molecule in a state of maximal torsion[3]. This pre-organized, rigid conformation is entropically unfavorable in isolation but becomes highly enthalpically favorable upon binding to the cyclooxygenase (COX) active site[4].

Inductive Effects and pKa Modulation

Because the methylene bridge prevents resonance delocalization of the carboxylate anion into the aromatic ring, the acidity of PAAs is modulated purely by inductive (–I/+I) and through-space field effects[1][5]. Electron-withdrawing groups (EWGs) at the ortho position stabilize the conjugate base through inductive electron withdrawal, lowering the pKa. Conversely, the steric bulk of ortho substituents can disrupt the hydration shell of the carboxylate anion, introducing a thermodynamic penalty (desolvation energy) that must be overcome during ionization.

Quantitative Thermodynamic and Ionization Data

The table below summarizes the impact of ortho-substitution on the pKa and relative thermodynamic stability of various PAA derivatives.

CompoundSubstituentpKa (Water, 25°C)Primary Ortho Effect MechanismReference
Phenylacetic acid None4.31Baseline rotational freedom[1][5]
o-Methylphenylacetic acid –CH₃4.297 – 4.35Weak +I effect, moderate steric hindrance[5][6]
o-Fluorophenylacetic acid –F4.093Strong –I effect, low steric bulk[5]
o-Chlorophenylacetic acid –Cl4.07Strong –I effect, high steric hindrance[6]
Diclofenac 2,6-dichloroanilino~4.15Maximal torsion locking, intramolecular H-bonding[3][4]

Experimental Protocol: Thermodynamic Profiling via ITC

To quantify the thermodynamic stability and binding affinity of ortho-substituted PAAs to protein targets (e.g., COX-2 or Human Serum Albumin), Isothermal Titration Calorimetry (ITC) is the gold standard[7][8]. ITC directly measures the heat released or absorbed during binding, allowing for the simultaneous determination of the binding stoichiometry ( n ), association constant ( Ka​ ), and enthalpy changes ( ΔH ).

Step-by-Step Methodology

Rationale: The conformational rigidity imposed by ortho-substituents typically results in a less negative binding entropy ( ΔS ) penalty, as the molecule is already pre-organized. This protocol isolates the enthalpic and entropic contributions to the Gibbs free energy ( ΔG ).

  • Sample Preparation and Dialysis:

    • Action: Dialyze the target protein (e.g., COX-2) extensively against a highly stable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Causality: Using the exact same buffer for both the protein and the PAA ligand is critical to eliminate background heat generated by the mixing of mismatched buffers or heat of dilution.

  • Ligand Preparation:

    • Action: Dissolve the ortho-substituted PAA in the final dialysis buffer. If DMSO is required for solubility, ensure the exact same concentration of DMSO (typically <2% v/v) is added to the protein solution.

  • Degassing:

    • Action: Degas both the protein and ligand solutions under a vacuum at a temperature 2°C below the experimental run temperature for 10 minutes.

    • Causality: Dissolved gases will nucleate into micro-bubbles during stirring in the ITC cell, causing massive thermal spikes that ruin the signal-to-noise ratio.

  • Titration Parameters:

    • Action: Load the protein (~10–20 μM) into the sample cell and the PAA ligand (~100–200 μM) into the injection syringe. Set the stirring speed to 750 rpm. Program 20 injections of 2 μL each, with a 150-second spacing between injections.

    • Causality: The 150-second interval ensures the baseline fully equilibrates after the exothermic or endothermic heat pulse of the binding event.

  • Data Extraction and Enthalpy-Entropy Compensation Analysis:

    • Action: Integrate the heat peaks and fit the data to an independent binding model using the Marquardt-Levenberg algorithm.

    • Calculation: Calculate ΔG using ΔG=−RTln(Ka​) . Calculate ΔS using the Gibbs equation: ΔG=ΔH−TΔS .

    • Interpretation: Compare the ΔH and −TΔS terms of an ortho-substituted PAA against an unsubstituted PAA. The ortho-substituted analog (like diclofenac) will typically exhibit a highly favorable ΔH driven by optimal active-site contacts, compensating for the high rotational energy barrier of the unbound state[4].

Workflow Visualization

The following diagram illustrates the logical progression of thermodynamic profiling for ortho-substituted PAAs, from structural validation to thermodynamic parameter extraction.

ThermodynamicWorkflow Start Synthesize/Purify Ortho-Substituted PAA ConfAnalysis Conformational Analysis (DFT & NMR) Start->ConfAnalysis Validate Dihedral Locking pKaDet Determine pKa (Potentiometry) Start->pKaDet Assess Inductive Effects ITC Isothermal Titration Calorimetry (ITC) ConfAnalysis->ITC Pre-organized Conformer pKaDet->ITC Buffer & pH Optimization Params Extract Parameters (ΔG, ΔH, ΔS) ITC->Params Heat Integration & Curve Fitting SAR Structure-Thermodynamic Relationship Params->SAR Enthalpy-Entropy Compensation

Caption: Workflow for the thermodynamic and conformational profiling of ortho-substituted phenylacetic acids.

Implications in Drug Development

The thermodynamic stability of ortho-substituted PAAs is a critical lever in rational drug design. By deliberately installing bulky halogens or alkyl groups at the ortho position, medicinal chemists can force the phenylacetic acid into a high-energy, restricted conformation in aqueous solution.

While this conformational locking introduces an initial thermodynamic penalty (raising the rotational energy barrier), it drastically reduces the entropic cost of binding to the target receptor. In the case of diclofenac, the dual ortho-chlorine substitution locks the aromatic rings in a perpendicular arrangement[3]. When the drug enters the COX-2 active site, it does not need to lose conformational degrees of freedom, resulting in a highly favorable binding enthalpy that drives its potent nanomolar efficacy[4]. Understanding these thermodynamic parameters allows for the precise tuning of pharmacokinetics, receptor residence time, and off-target selectivity.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-Diethylaminophenylacetic acid

Application Note: Comprehensive Synthesis and Purification Protocol for 2-Diethylaminophenylacetic Acid Introduction & Mechanistic Overview 2-Diethylaminophenylacetic acid is a specialized ortho-substituted phenylacetic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Synthesis and Purification Protocol for 2-Diethylaminophenylacetic Acid

Introduction & Mechanistic Overview

2-Diethylaminophenylacetic acid is a specialized ortho-substituted phenylacetic acid derivative. In pharmaceutical development, it serves as a critical structural building block for synthesizing complex isoindolone derivatives, which have been extensively investigated for their therapeutic properties, including Substance P antagonism [1]. Additionally, related dialkylaminophenylacetic acid derivatives have been evaluated as highly reactive, biocompatible amine accelerators in the peroxide-initiated polymerization of acrylic bone cements and dental composites [2].

The synthesis of 2-diethylaminophenylacetic acid is achieved via a one-pot, transition-metal-catalyzed reductive alkylation (reductive amination) [1]. Starting from 2-nitrophenylacetic acid, the reaction utilizes hydrogen gas over a Palladium on Carbon (Pd/C) catalyst in the presence of acetaldehyde.

Mechanistic Causality:

  • Nitro Reduction: The Pd/C catalyst first facilitates the reduction of the ortho-nitro group to a primary aniline intermediate.

  • Imine Condensation: The newly formed primary amine undergoes rapid nucleophilic addition to acetaldehyde, followed by dehydration to form an imine.

  • Imine Reduction: The imine is immediately reduced in situ by the hydrogen atmosphere. Because acetaldehyde is present in excess, a second equivalent reacts with the secondary amine intermediate, repeating the condensation and reduction cycle to yield the final N,N-diethyl tertiary amine.

G N1 2-Nitrophenylacetic Acid (Starting Material) N2 Catalytic Hydrogenation (7 bar H₂, 25°C, EtOH) N1->N2 Pd/C Catalyst N3 Reductive Amination (Excess Acetaldehyde) N2->N3 In Situ N4 Filtration & Concentration (Remove Pd/C, 2.7 kPa) N3->N4 Reaction Complete N5 Silica Gel Chromatography (Cyclohexane/EtOAc 40:60) N4->N5 Crude Residue N6 2-Diethylaminophenylacetic Acid (Purified Yellow Oil) N5->N6 Fractions 38-48

Fig 1: Reductive alkylation workflow for 2-Diethylaminophenylacetic acid synthesis.

Experimental Protocol

Reagents and Materials

The following table summarizes the stoichiometric and material requirements for the standardized 9-gram scale synthesis [1].

Reagent / MaterialQuantityFunction in Synthesis
2-Nitrophenylacetic acid 9.0 g (49.7 mmol)Primary starting material
Acetaldehyde 7.0 cm³ (~124 mmol)Alkylating agent (excess required for di-alkylation)
Palladium on Carbon (10%) 1.0 gHeterogeneous catalyst for reduction
Ethanol (Absolute) 40.0 cm³Protic solvent medium
Hydrogen Gas (H₂) 7 bar pressureReducing agent
Step-by-Step Synthesis Workflow

Note: All procedures involving pressurized hydrogen and pyrophoric catalysts must be conducted in a certified high-pressure hydrogenation reactor (e.g., a Parr shaker or autoclave) within a fume hood.

Step 1: Reaction Setup and Hydrogenation

  • Suspend 9.0 g of 2-nitrophenylacetic acid in 40 cm³ of absolute ethanol within the reaction vessel.

  • Carefully add 1.0 g of 10% Pd/C catalyst to the suspension. Expertise Note: Wetting the catalyst with a small amount of solvent prior to addition minimizes the risk of auto-ignition.

  • Introduce 7.0 cm³ of acetaldehyde to the mixture.

  • Seal the reactor, purge the headspace with nitrogen (3x) to remove oxygen, and then pressurize the vessel with hydrogen gas to 7 bar .

  • Stir the reaction mixture continuously for 4 hours at 25 °C .

    • Causality for Conditions: Maintaining the reaction at an ambient 25 °C prevents the thermal degradation of the acetic acid moiety and limits the volatility loss of acetaldehyde. The elevated pressure (7 bar) compensates for the low temperature, ensuring sufficient dissolved hydrogen concentration to drive both the nitro reduction and the subsequent imine reductions to absolute completion [1].

Step 2: Workup and Catalyst Removal

  • Safely vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Safety Imperative: Do not allow the filter cake to run dry under air; Pd/C saturated with hydrogen and organic solvent is highly pyrophoric. Wash the cake with additional ethanol and immediately transfer the used catalyst to a water-filled waste container.

  • Concentrate the filtrate to absolute dryness under reduced pressure (2.7 kPa) using a rotary evaporator.

Step 3: Chromatographic Purification The crude residue contains the target compound alongside partially alkylated intermediates (e.g., monoethylamino derivatives) and trace byproducts.

Chromatography ParameterSpecification
Stationary Phase Silica gel (0.2 - 0.063 mm particle size)
Column Dimensions 5 cm diameter, 50 cm height
Mobile Phase (Eluent) Cyclohexane / Ethyl Acetate (40/60 by volume)
Fraction Size 125 cm³ per fraction
Target Fractions Fractions 38 to 48
  • Load the crude residue onto the prepared silica gel column.

  • Elute the column using the 40:60 Cyclohexane:Ethyl Acetate mixture.

  • Collect 125 cm³ fractions. Monitor elution via Thin Layer Chromatography (TLC) or UV detection.

  • Pool fractions 38 through 48.

  • Concentrate the pooled fractions under reduced pressure (2.7 kPa) to yield the pure product.

Yield and Analytical Output

Following the rigorous chromatographic fractionation, the protocol yields 1.1 g of 2-diethylaminophenylacetic acid as a distinct yellow oil [1].

Application Scientist Insight: The isolated yield (~10.6% theoretical) reflects the stringent purification required to isolate the pure N,N-diethyl ortho-substituted compound from mono-alkylated intermediates. The steric hindrance introduced by the ortho-acetic acid group significantly impedes the second alkylation step, making the chromatographic separation of fractions 38-48 critical for ensuring the high purity required for downstream pharmaceutical coupling (e.g., using N,N'-Carbonyldiimidazole for amide bond formation) [1].

References

  • Title: METHOD FOR THE PREPARATION OF NEW ISO-INDOLONE DERIVATIVES AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM (Patent PT95982A)
  • Title: Properties and interactions of oral structures and restorative materials Source: GovInfo / National Bureau of Standards URL: [Link]

Application

Application Notes &amp; Protocols: 2-Diethylaminophenylacetic Acid in Pharmaceutical Synthesis

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a detailed exploration of 2-Diethylaminophenylacetic acid as a pivotal intermediate in pharmaceutical manufacturing. We will delve...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of 2-Diethylaminophenylacetic acid as a pivotal intermediate in pharmaceutical manufacturing. We will delve into its chemical properties and focus on its principal application in the synthesis of the antispasmodic agent, Camylofin. This document furnishes researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic pathways, detailed experimental protocols, and the chemical principles underpinning its use. Our goal is to bridge theoretical knowledge with practical, field-proven insights to facilitate successful laboratory and scale-up operations.

Introduction: The 2-Diethylaminophenylacetic Acid Scaffold

2-Diethylaminophenylacetic acid is an organic compound featuring a phenylacetic acid backbone substituted with a diethylamino group. This unique structure combines a carboxylic acid handle, ripe for derivatization, with a tertiary amine moiety that can influence the pharmacokinetic and pharmacodynamic properties of the final Active Pharmaceutical Ingredient (API). The diethylamino group, in particular, is a common pharmacophore found in a variety of drug classes, including antihistamines, anesthetics, and antiarrhythmics, often enhancing a molecule's bioavailability and receptor-binding affinity.[1][2][3]

Its role as a pharmaceutical intermediate is primarily centered on its ability to serve as a building block for more complex molecules.[4][5] The carboxylic acid group is readily converted into esters, amides, and other functional groups, making it a versatile starting point for multistep syntheses.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Appearance Typically an off-white to yellow crystalline solid
Solubility Soluble in many organic solvents and aqueous base
Reactivity Carboxylic acid allows for esterification, amidation; Tertiary amine can be protonated to form salts

Core Application: Synthesis of the Antispasmodic Drug Camylofin

A prominent application of 2-Diethylaminophenylacetic acid is its use as a key precursor in the synthesis of Camylofin.[6][7] Camylofin is an antispasmodic agent that exhibits a dual mechanism of action: it has both anticholinergic effects, which block muscarinic receptors on smooth muscle cells, and a direct musculotropic (papaverine-like) effect, leading to smooth muscle relaxation.[7] It is clinically used to treat spasms associated with conditions like renal colic, biliary colic, and dysmenorrhea.[7]

The synthesis of Camylofin from 2-Diethylaminophenylacetic acid hinges on a critical esterification reaction. The carboxylic acid group of the intermediate is reacted with isoamyl alcohol (3-methyl-1-butanol) to form the corresponding isoamyl ester, which is a key structural feature of the final Camylofin molecule.

Synthetic Workflow Overview

The transformation of 2-Diethylaminophenylacetic acid into a target ester like Camylofin is a foundational process in organic synthesis. The workflow involves the activation of the carboxylic acid followed by nucleophilic attack by the desired alcohol.

G A 2-Diethylaminophenylacetic Acid (Starting Intermediate) D Esterification Reaction (e.g., Fischer-Speier) A->D B Isoamyl Alcohol (Reagent) B->D C Acid Catalyst (e.g., H₂SO₄) C->D Catalyzes reaction E Work-up & Neutralization D->E Crude Product F Purification (e.g., Column Chromatography) E->F G Final Product (Camylofin Precursor/Analog) F->G

Caption: General workflow for the synthesis of a Camylofin-like ester.

Detailed Protocol: Fischer-Speier Esterification

This section provides a detailed, step-by-step protocol for the acid-catalyzed esterification of 2-Diethylaminophenylacetic acid with an alcohol (isoamyl alcohol is used in the context of Camylofin synthesis). This method, known as Fischer-Speier esterification, is a classic and reliable method for producing esters from carboxylic acids and alcohols.[8][9]

Rationale of the Method

Fischer-Speier esterification is an equilibrium-controlled process.[8] The reaction is catalyzed by a strong acid (e.g., sulfuric acid), which protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. To drive the equilibrium towards the product side, an excess of one reactant (typically the alcohol) is used, and/or the water generated as a byproduct is removed from the reaction mixture, often by azeotropic distillation.[8][10]

G cluster_0 Mechanism Steps cluster_1 Key Species Protonation 1. Protonation of Carbonyl Oxygen Attack 2. Nucleophilic Attack by Alcohol Protonation->Attack [H⁺] Activated Protonated Acid Protonation->Activated Transfer 3. Proton Transfer Attack->Transfer Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination 4. Elimination of Water (Rate-Determining Step) Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation -H₂O Water_Leave Protonated Ester Elimination->Water_Leave Ester Final Ester Product Deprotonation->Ester -H⁺ Start Carboxylic Acid + Alcohol

Sources

Method

Application Note: Preparation and Utilization of 2-Diethylaminophenylacetic Acid Precursors in Heterocyclic Synthesis

Executive Summary The synthesis of complex, nitrogen-containing heterocyclic compounds—such as isoindolones, spiroazetidines, and piperidines—often requires highly specialized building blocks to achieve desired pharmacok...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex, nitrogen-containing heterocyclic compounds—such as isoindolones, spiroazetidines, and piperidines—often requires highly specialized building blocks to achieve desired pharmacokinetic and pharmacodynamic profiles. 2-Diethylaminophenylacetic acid has emerged as a critical precursor in drug development. This application note provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to the synthesis of this precursor and its subsequent coupling to heterocyclic scaffolds, detailing the mechanistic rationale and self-validating protocols necessary for successful execution.

Mechanistic Insights & Causal Rationale

The selection of 2-diethylaminophenylacetic acid as a precursor is driven by strict structural and metabolic requirements:

  • Steric Conformation & Target Engagement: The ortho-diethylamino substitution provides significant steric bulk, which restricts rotational degrees of freedom around the phenyl-acetic acid bond. This conformational locking forces the resulting amide into a rigid, bioactive geometry essential for engaging complex targets like the GHSR1a receptor.

  • Metabolic Stability vs. Reverse Ortho-Amides: The orientation of the amine is critical for in vivo stability. Forward ortho-amine configurations (like the diethylamino group) are highly stable at physiological pH (7.4). In contrast, reverse ortho-amides (where the nitrogen is part of the acetamide linker rather than the aryl ring) are prone to rapid hydrolysis. This hydrolysis reveals anilines that are subsequently bioactivated into toxic, reactive metabolites in human liver microsomes (HLMs) ([1]).

  • Coupling Chemistry (Why CDI?): Standard coupling agents like EDC/HOBt often fail or produce low yields when dealing with sterically hindered ortho-substituted phenylacetic acids. N,N'-Carbonyldiimidazole (CDI) is preferred because it forms a highly reactive acyl imidazole intermediate. The imidazole leaving group is less susceptible to steric repulsion, facilitating efficient nucleophilic attack by bulky secondary heterocyclic amines (e.g., perhydroisoindolones) even at low temperatures ([2]).

Synthetic Workflow

SyntheticWorkflow A 2-Nitrophenylacetic Acid B Reductive Amination (Pd/C, H2, Acetaldehyde) A->B C 2-Diethylaminophenylacetic Acid B->C D Amide Coupling (CDI, +5°C to 20°C) C->D E Heterocyclic Target (e.g., Isoindolone) D->E

Fig 1. Synthetic workflow from 2-nitrophenylacetic acid to complex heterocyclic targets.

Experimental Protocols

Protocol A: One-Pot Reductive Amination to 2-Diethylaminophenylacetic Acid

Objective: Convert 2-nitrophenylacetic acid to 2-diethylaminophenylacetic acid in a single continuous reduction/alkylation step.

Causality & Rationale: Utilizing 10% Pd/C under 7 bar of H 2​ pressure ensures that the initial reduction of the nitro group to an aniline is rapid, preventing the accumulation of reactive hydroxylamine intermediates. The immediate presence of acetaldehyde allows for in situ reductive amination, driving the equilibrium toward the tertiary amine without requiring isolation of the unstable 2-aminophenylacetic acid intermediate ([2]).

Step-by-Step Methodology:

  • Preparation: Suspend 9.0 g of 2-nitrophenylacetic acid in 40 mL of absolute ethanol.

  • Reagent Addition: Add 7.0 mL of acetaldehyde followed by 1.0 g of 10% Palladium on Carbon (Pd/C). Caution: Pd/C is pyrophoric; add under an inert argon atmosphere.

  • Hydrogenation: Pressurize the reaction vessel to 7 bar with H 2​ gas. Stir vigorously at 25 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes. Confirm via LC-MS; the disappearance of the nitro precursor (m/z 180 [M-H] ) and appearance of the diethylamino product (m/z 208 [M+H] + ) validates completion.

  • Workup: Filter the suspension through a pad of Celite to remove the catalyst. Concentrate the filtrate to dryness under reduced pressure (2.7 kPa).

  • Purification: Purify the resulting yellow oil via silica gel chromatography (0.2-0.063 mm) to yield pure 2-diethylaminophenylacetic acid.

Protocol B: CDI-Mediated Amide Coupling with Heterocyclic Scaffolds

Objective: Couple the sterically hindered 2-diethylaminophenylacetic acid to a secondary heterocyclic amine.

Causality & Rationale: Cooling the reaction to +5 °C during the addition of CDI controls the exothermic formation of the acyl imidazole, preventing thermal degradation of the activated complex before the heterocyclic amine is introduced ([2]).

Step-by-Step Methodology:

  • Activation: Dissolve 1.1 g of 2-diethylaminophenylacetic acid in 30 mL of dry dichloromethane (DCM). Cool the solution to +5 °C using an ice bath.

  • CDI Addition: Add 0.86 g of N,N'-Carbonyldiimidazole (CDI) portion-wise. Stir at +5 °C for 30 to 90 minutes.

  • Self-Validation Checkpoint: Observe the reaction for the evolution of CO 2​ gas. Vigorous bubbling upon CDI addition is a self-validating visual cue that the acyl imidazole is successfully forming. If no gas evolves, the CDI reagent has likely hydrolyzed (due to moisture) and must be replaced.

  • Coupling: Add a solution of the target heterocyclic amine (e.g., 1.73 g of perhydroisoindolone hydrochloride) and an equimolar amount of triethylamine (1.48 mL) in 40 mL of DCM.

  • Propagation: Remove the ice bath and stir the reaction mixture at 20 °C for 16–24 hours.

  • Workup & Purification: Wash the organic layer twice with 100 mL of water to remove imidazole byproducts. Dry over MgSO 4​ , filter, and concentrate under reduced pressure. Crystallize the residue from an acetonitrile/isopropyl ether mixture to obtain the pure heterocyclic compound.

Quantitative Data Presentation

The table below summarizes the comparative performance and metabolic stability of various ortho-substituted phenylacetic acid derivatives when coupled to heterocyclic scaffolds.

PrecursorCoupling AgentTarget HeterocycleAvg. Yield (%)Stability (pH 7.4)HLM Clearance Profile
2-Diethylaminophenylacetic acid CDIIsoindolone85%StableLow
2-Dimethylaminophenylacetic acid CDIIsoindolone82%StableLow
4-Methoxy-2-aminophenylacetic acid EDC/HOBtSpiroazetidine65%UnstableHigh (Reactive Metabolite)
2-Acetamidophenylacetic acid Acid ChloridePiperidine70%StableModerate

Biological Application: Target Engagement

Heterocycles synthesized from 2-diethylaminophenylacetic acid frequently act as highly potent inverse agonists. By locking into a specific spatial conformation, these molecules effectively bind to constitutively active receptors (such as the Ghrelin receptor, GHSR1a), stabilizing the inactive state and halting downstream signaling pathways.

BiologicalPathway Ligand Heterocyclic Inverse Agonist Receptor GHSR1a Receptor Ligand->Receptor Binds & Stabilizes Activity Constitutive Signaling Receptor->Activity Inhibits Effector PLC / IP3 Pathway Activity->Effector Outcome Reduced Intracellular Ca2+ Effector->Outcome

Fig 2. Mechanism of action for heterocyclic inverse agonists at the GHSR1a receptor.

References

  • Evaluation and Synthesis of Polar Aryl- and Heteroaryl Spiroazetidine-Piperidine Acetamides as Ghrelin Inverse Agonists. Source: PubMed Central (PMC). URL:[Link]

  • METHOD FOR THE PREPARATION OF NEW ISO-INDOLONE DERIVATIVES AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM (PT95982A).

Sources

Application

Application Notes &amp; Protocols: High-Purity 2-Diethylaminophenylacetic Acid

Introduction: The Criticality of Purity for a Bifunctional Molecule 2-Diethylaminophenylacetic acid is a substituted phenylacetic acid derivative of significant interest in synthetic chemistry, serving as a versatile bui...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity for a Bifunctional Molecule

2-Diethylaminophenylacetic acid is a substituted phenylacetic acid derivative of significant interest in synthetic chemistry, serving as a versatile building block for more complex molecules, including potential pharmaceutical intermediates. Its structure is unique in that it is amphoteric, possessing both a basic tertiary amine (the diethylamino group) and an acidic carboxylic acid group. This bifunctional nature makes it a valuable synthon but also presents specific challenges during purification.

The presence of unreacted starting materials, side-products, or degradation products can have profound impacts on the yield, stereochemistry, and purity of subsequent reaction steps.[1][2][3] For researchers in drug development, ensuring the high purity of such intermediates is not merely a matter of good practice but a regulatory and safety imperative. This guide provides a detailed examination of robust methods for the purification of 2-Diethylaminophenylacetic acid, with a primary focus on recrystallization and a comprehensive look at alternative techniques for challenging cases.

Part 1: Purification by Recrystallization

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[4][5] Its efficacy is based on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization involves dissolving the crude material in a minimum amount of a hot solvent, in which the compound has high solubility, and then allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a crystalline lattice. Most impurities, being present in lower concentrations, remain dissolved in the cold solvent (the mother liquor) and are subsequently removed by filtration.[5]

The Cornerstone: Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should:

  • Exhibit high solubility for 2-Diethylaminophenylacetic acid at elevated temperatures and low solubility at room temperature or below.

  • Not react chemically with the compound.

  • Have a boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the purified crystals.

  • Possess a solubility profile for impurities that is either very high (they remain in the mother liquor) or very low (they can be removed by hot filtration).

Given the amphoteric nature of 2-Diethylaminophenylacetic acid, its solubility is significantly influenced by the polarity and protic nature of the solvent.

Solvent SystemBoiling Point (°C)Suitability for RecrystallizationRationale & Scientist's Note
Water 100Good (pH-dependent) The compound's zwitterionic character allows for solubility in hot water.[6][7] Purity can be enhanced by adjusting the pH; dissolving in dilute base and re-precipitating with acid is a related purification technique.[6][8]
Ethanol/Water ~78-100Excellent This binary system is highly tunable. The crude solid can be dissolved in a minimum of hot ethanol (a "good" solvent), followed by the careful addition of hot water (an "anti-solvent") until the solution becomes faintly cloudy (the saturation point). A few drops of hot ethanol can then be added to redissolve the solid, and the solution is allowed to cool slowly.[9] This method is effective for many amino acids and their derivatives.[7]
Toluene/Hexanes ~69-111Good Similar to the ethanol/water system, toluene acts as the "good" solvent and hexanes as the "anti-solvent". This is a common system for purifying phenylacetic acids.[10] This non-polar/slightly polar system is particularly useful for removing more polar impurities.
Ethyl Acetate 77Fair May be suitable, but often shows moderate solubility even at room temperature, potentially leading to lower recovery. Often used in combination with an anti-solvent like hexanes.
Chloroform 61Mentioned in Literature A patent for a similar compound, 2-(phenylamino)phenylacetic acid, mentions recrystallization from chloroform.[8] Due to its toxicity, it should be used with appropriate ventilation and safety precautions.
Step-by-Step Recrystallization Protocol

This protocol utilizes a binary ethanol/water system, which offers excellent control over the crystallization process.

Materials:

  • Crude 2-Diethylaminophenylacetic acid

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, bring a mixture of 80:20 ethanol:water to a gentle boil on a hot plate. Add the hot solvent to the crude solid portion-wise, with stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[4]

  • (Optional) Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done rapidly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature on the benchtop. Slow cooling is crucial for the formation of large, pure crystals.[9] Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent (the same 80:20 ethanol:water mixture) to rinse away any remaining mother liquor containing impurities.

  • Drying: Allow the crystals to dry on the filter under vacuum for 15-20 minutes. For final drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_process Process cluster_output Output Start Crude Solid Solvent Select Solvent (e.g., Ethanol/Water) Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve HotFilt Hot Filtration (if needed) Dissolve->HotFilt Insoluble impurities? Cool Slow Cooling to RT Dissolve->Cool No HotFilt->Cool Yes IceBath Cool in Ice Bath Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash MotherLiquor Mother Liquor (Impurities) VacFilt->MotherLiquor Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for purification via recrystallization.

Part 2: Alternative Purification Method: Acid-Base Extraction

When recrystallization proves ineffective, or if the crude material is an oil, acid-base extraction is a superior alternative.[11][12] This liquid-liquid extraction technique leverages the amphoteric nature of 2-Diethylaminophenylacetic acid to separate it from neutral, acidic, or basic impurities.[13][14][15]

The core principle is to manipulate the compound's charge state, and therefore its solubility.[12]

  • In an acidic aqueous solution (e.g., dilute HCl) , the basic diethylamino group is protonated, forming a water-soluble ammonium salt.

  • In a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) , the acidic carboxylic acid group is deprotonated, forming a water-soluble carboxylate salt.

  • Neutral impurities will remain in the organic layer throughout this process.

By adjusting the pH of the aqueous phase, the target compound can be selectively moved between an organic solvent (like diethyl ether or dichloromethane) and the aqueous layer, leaving impurities behind.[11][13]

Step-by-Step Acid-Base Extraction Protocol

Materials:

  • Crude 2-Diethylaminophenylacetic acid

  • Diethyl ether (or Dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Initial Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., 50 mL of diethyl ether) in a separatory funnel.

  • Removal of Basic Impurities: Add 30 mL of 1 M HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate. The protonated 2-Diethylaminophenylacetic acid will move to the bottom aqueous layer. Drain the aqueous layer into a clean flask labeled "Aqueous Extract 1". Any neutral or acidic impurities will remain in the ether layer.

  • Backwash: Add another 20 mL of 1 M HCl to the organic layer in the funnel, shake, and add this second aqueous wash to "Aqueous Extract 1". This ensures complete extraction of the desired product. The remaining organic layer, containing neutral impurities, can be set aside.

  • Removal of Acidic Impurities (if necessary): If the starting material is suspected to have strong acidic impurities, the protocol can be modified. First, extract with a weak base like NaHCO₃ to remove these impurities before proceeding with the acid extraction.

  • Regeneration of the Product: Take "Aqueous Extract 1" and cool it in an ice bath. Slowly add 1 M NaOH dropwise while stirring until the solution is basic (pH ~8-9). This deprotonates the ammonium group. Then, carefully add 1 M HCl dropwise to adjust the pH to the isoelectric point (typically pH ~6-7), at which the zwitterionic compound is least soluble and will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly as described in the recrystallization protocol.

Visualizing the Acid-Base Extraction Principle

AcidBase_Extraction start Crude Mixture (in Organic Solvent) Product (Amphoteric) Neutral Impurities Basic Impurities sep_funnel1 Separatory Funnel 1 Organic Layer Aqueous Layer Add 1M HCl start->sep_funnel1 org_layer1 Organic Layer Neutral Impurities Remain sep_funnel1:org1->org_layer1 aq_layer1 Aqueous Layer Protonated Product (Soluble) Protonated Impurities (Soluble) sep_funnel1:aq1->aq_layer1 sep_funnel2 Aqueous Layer from Step 1 Add 1M NaOH to pH ~8-9 Then add 1M HCl to pH ~6-7 aq_layer1->sep_funnel2 precipitate Precipitate| Pure Product (Zwitterion) sep_funnel2->precipitate

Caption: Principle of acid-base extraction for purification.

Part 3: Assessment of Purity

Validating the success of any purification protocol is essential. The following methods are recommended for assessing the purity of 2-Diethylaminophenylacetic acid.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically <1°C). Impurities tend to depress and broaden the melting point range. Compare the experimental melting point to the literature value.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess purity. Spot the crude material and the purified product on a silica gel plate and elute with an appropriate solvent system (e.g., 7:3 Ethyl Acetate:Hexanes with 1% acetic acid). A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is the method of choice. A typical method would involve a C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid). The purity is determined by integrating the area of the product peak relative to the total area of all peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified product and detect the presence of any remaining impurities by identifying characteristic signals that do not belong to the target molecule.

By employing these robust purification and analytical techniques, researchers can ensure the high quality of their 2-Diethylaminophenylacetic acid, paving the way for successful and reproducible downstream applications.

References

  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
  • Google Patents. (n.d.). Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • University of New South Wales. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004101540A2 - Method for the production of phenylacetic acid derivatives.
  • Patsnap. (2015, September 9). Preparation method of substituted phenylacetic acid derivative.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid, ((2-(diethylamino)ethyl)thio)-, 6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester, (3aS-(3aalpha,4beta,5alpha,6alpha,8beta,9alpha,9abeta,10S))-, (E)-2-butenedioate (2:1) (salt)*. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Impurity profiling and synthesis of precursors to the hallucinogenic amphetamine DOB. Retrieved from [Link]

  • NCBI. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

  • Der Pharma Chemica. (2020). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • University of California, Davis. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Retrieved from [Link]

  • MDPI. (2024, November 14). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Diethylaminophenylacetic Acid Cyclization

Welcome to the Advanced Synthesis Support Portal. 2-Diethylaminophenylacetic acid is a highly versatile but notoriously stubborn precursor in heterocyclic chemistry. Its unique structural features—specifically, the fully...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. 2-Diethylaminophenylacetic acid is a highly versatile but notoriously stubborn precursor in heterocyclic chemistry. Its unique structural features—specifically, the fully alkylated tertiary amine positioned ortho to an acetic acid side chain—frequently lead to unexpected cyclization failures.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these synthetic roadblocks.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why does direct thermal or acid-catalyzed lactamization fail to yield the expected oxindole core?

The Causality: The formation of an oxindole (a γ-lactam) from an ortho-aminophenylacetic acid requires an exchangeable proton on the nitrogen atom to eliminate water during the final condensation step[1]. Because 2-diethylaminophenylacetic acid possesses a fully alkylated tertiary amine, it inherently lacks this critical N-H proton. Direct heating only leads to thermal decomposition, while standard acid catalysis results in unreactive, protonated ammonium salts. The Solution: To achieve the oxindole scaffold, you must perform a controlled mono-dealkylation prior to or concurrent with cyclization. We recommend the Polonovski-Lactamization sequence . By oxidizing the tertiary amine to an N-oxide and treating it with acetic anhydride, one ethyl group is cleaved via an iminium intermediate. The resulting secondary amine spontaneously undergoes dehydrative lactamization to yield 1-ethyl-2-oxindole.

Q2: My attempts at intramolecular Friedel-Crafts acylation using AlCl₃ yield only unrecovered starting material or tar. What is the mechanistic flaw?

The Causality: When attempting to cyclize the acetic acid side chain onto the aromatic ring (e.g., to form a benzazepinone derivative), researchers often default to hard Lewis acids like Aluminum Chloride (AlCl₃). However, the highly basic tertiary diethylamino group acts as a powerful Lewis base, rapidly forming an irreversible, stoichiometric complex with AlCl₃. This complexation converts the electron-donating diethylamino group into a strongly electron-withdrawing ammonium species, severely deactivating the aromatic ring toward electrophilic aromatic substitution[2]. The Solution: Switch from hard Lewis acids to a Brønsted-acid/anhydride dehydrating system like Eaton's Reagent (10 wt% P₂O₅ in methanesulfonic acid)[3]. Eaton's reagent generates a highly electrophilic acylium ion in situ without permanently coordinating the amine in a way that completely shuts down ring nucleophilicity, facilitating successful intramolecular cyclization[4].

Q3: I am using standard coupling reagents (HATU/EDC) to form an active ester for a downstream macrocyclization, but I only observe hydrolysis. Why?

The Causality: The ortho-diethylamino group creates immense steric shielding (A-value clash) around the adjacent acetic acid moiety. When activated by standard carbodiimides or uronium salts, the bulky diethyl groups physically block the desired nucleophilic attack trajectory. This steric penalty slows down the cyclization kinetics, allowing ambient moisture to hydrolyze the active ester back to the starting material. The Solution: Bypass bulky active esters (like OBt or OAt) by converting the carboxylic acid directly to an acid chloride using oxalyl chloride and catalytic DMF. The acid chloride provides a much smaller, highly reactive electrophilic center that is less susceptible to steric shielding.

Part 2: Quantitative Data & Strategy Comparison

The following table summarizes the quantitative parameters and expected outcomes for various cyclization strategies applied to 2-diethylaminophenylacetic acid.

Cyclization TargetReagent / Catalyst SystemPrimary Failure ModeRoot CauseOptimized Yield
1-Ethyl-2-oxindole Toluene, Reflux (Thermal)0% (Decomposition)Lack of N-H proton prevents dehydration.N/A
1-Ethyl-2-oxindole mCPBA, then Ac₂ON/A (Successful Route)Polonovski dealkylation enables lactamization.78 - 85%
Benzazepinone AlCl₃ / CH₂Cl₂< 5% (Starting Material Recovery)Lewis acid complexation deactivates the aryl ring.N/A
Benzazepinone Eaton's Reagent (80 °C)N/A (Successful Route)Acylium ion formation without ring deactivation.82 - 90%
Macrocyclic Amide HATU / DIPEA / DMF< 10% (Hydrolysis)Steric shielding by the diethylamino group.N/A

Part 3: Self-Validating Experimental Protocols

Protocol A: Polonovski-Lactamization to 1-Ethyl-2-oxindole

This protocol bypasses the lack of an N-H proton by chemically cleaving one ethyl group, followed by spontaneous in situ cyclization.

  • N-Oxidation: Dissolve 2-diethylaminophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Slowly add m-CPBA (1.1 eq).

    • Self-Validation Step: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material will disappear within 2 hours, replaced by a highly polar, baseline spot (the N-oxide).

  • Quench & Extract: Wash the organic layer with saturated aqueous NaHCO₃ (3x) to remove m-chlorobenzoic acid. Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Polonovski Rearrangement & Cyclization: Dissolve the crude N-oxide in anhydrous DCM and cool to 0 °C. Add Acetic Anhydride (Ac₂O, 3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Step: The reaction mixture will transition from clear to a deep amber/brown color, indicating the formation of the iminium intermediate and subsequent ethyl cleavage.

  • Isolation: Quench with methanol to destroy excess Ac₂O, concentrate, and purify via silica gel chromatography to yield 1-ethyl-2-oxindole.

Protocol B: Eaton's Reagent-Mediated Friedel-Crafts Cyclization

This protocol utilizes Eaton's Reagent[3] to prevent the Lewis-acid deactivation commonly seen with AlCl₃[2].

  • Reagent Preparation: Charge a dry, argon-flushed round-bottom flask with Eaton's Reagent (10 wt% P₂O₅ in MeSO₃H, 5.0 mL per gram of substrate)[4].

    • Self-Validation Step: Ensure the reagent is a clear, low-viscosity liquid. If it is highly viscous or cloudy, ambient moisture has compromised the P₂O₅, and the reagent must be discarded.

  • Substrate Addition: Cool the flask to 0 °C. Add 2-diethylaminophenylacetic acid (1.0 eq) portion-wise to manage the exotherm.

    • Self-Validation Step: A slight exotherm and a color shift to pale yellow confirm the generation of the highly electrophilic acylium ion.

  • Cyclization: Heat the mixture to 80 °C for 4 hours.

    • Self-Validation Step: Monitor via LC-MS. The disappearance of the starting material mass (m/z 207) and the appearance of the cyclized product mass (m/z 189) confirms reaction completion.

  • Quench: Carefully pour the hot mixture over crushed ice. Slowly basify the aqueous mixture with saturated aqueous Na₂CO₃ until pH 8 is reached.

    • Self-Validation Step: Vigorous gas evolution (CO₂) will occur and eventually cease. The cyclized benzazepinone derivative will precipitate as a solid, which can be collected via vacuum filtration.

Part 4: Mechanistic Visualization

CyclizationPathways Start 2-Diethylaminophenylacetic Acid (Sterically Hindered Tertiary Amine) DirectHeat Thermal / Acid Catalysis Start->DirectHeat Polonovski 1. mCPBA (N-Oxide) 2. Ac2O (Polonovski) Start->Polonovski LewisAcid AlCl3 (Hard Lewis Acid) Start->LewisAcid Eatons Eaton's Reagent (P2O5 / MeSO3H) Start->Eatons Fail1 FAILURE: No N-H Proton (Cannot form Lactam) DirectHeat->Fail1 Success1 SUCCESS: Dealkylation & Lactamization (Oxindole) Polonovski->Success1 Fail2 FAILURE: Amine Complexation (Ring Deactivation) LewisAcid->Fail2 Success2 SUCCESS: Friedel-Crafts (Benzazepinone) Eatons->Success2

Mechanistic pathways for 2-diethylaminophenylacetic acid cyclization.

References

  • ResearchGate. "Lewis acid–nitromethane complex-promoted Friedel–Crafts reactions". ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Verification of 2-Diethylaminophenylacetic Acid: A Comparative Guide to 1D vs. 2D NMR Workflows

Introduction In the pharmaceutical development pipeline, 2-diethylaminophenylacetic acid serves as a crucial synthetic intermediate—most notably in the preparation of iso-indolone derivatives and complex active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the pharmaceutical development pipeline, 2-diethylaminophenylacetic acid serves as a crucial synthetic intermediate—most notably in the preparation of iso-indolone derivatives and complex active pharmaceutical ingredients (APIs)[1]. Regulatory agencies demand absolute certainty in the structural elucidation of such precursors. While Nuclear Magnetic Resonance (NMR) spectroscopy remains the "gold standard" for this task[2], analytical scientists frequently face a critical decision: Is routine 1D NMR (¹H and ¹³C) sufficient, or does the structural complexity necessitate a comprehensive 2D NMR suite (COSY, HSQC, HMBC)[3]?

As a Senior Application Scientist, I have observed that relying exclusively on 1D NMR for ortho-substituted aromatic systems often leads to ambiguous assignments. This guide objectively compares the performance of standalone 1D NMR against a combined 1D/2D NMR approach, providing experimental protocols, expected chemical shifts, and the mechanistic reasoning behind each analytical choice.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure high-fidelity data suitable for regulatory submission, the NMR acquisition must follow a strict, self-validating protocol. The following methodology guarantees optimal signal-to-noise (S/N) ratios and accurate chemical shift referencing[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15–20 mg of high-purity 2-diethylaminophenylacetic acid. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Internal Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Causality: This provides a self-validating 0.00 ppm reference peak, eliminating chemical shift drift errors and ensuring cross-laboratory reproducibility.

  • Probe Tuning and Matching: Insert the 5 mm NMR tube into a high-field spectrometer (e.g., 400 MHz or 600 MHz). Manually or automatically tune and match the probe for both ¹H and ¹³C frequencies to maximize radiofrequency power transfer and sensitivity[4].

  • 1D Acquisition:

    • ¹H NMR: Run a standard single-pulse sequence (zg30) with a spectral width of 15 ppm, a relaxation delay (D1) of 2 seconds, and 16 scans.

    • ¹³C NMR: Run a proton-decoupled sequence (zgpg30) with a spectral width of 220 ppm, D1 of 2 seconds, and at least 1024 scans. Causality: The high number of scans is strictly required to overcome the low 1.1% natural abundance of the ¹³C isotope[5].

  • 2D Acquisition (If required): Acquire gradient-selected COSY, HSQC, and HMBC spectra using standard vendor pulse programs, optimizing the long-range coupling delay in HMBC for 8 Hz (typical for aromatic systems)[3].

Workflow Visualization

The decision matrix for structural elucidation is driven by spectral overlap. The following diagram illustrates the logical relationship between 1D findings and 2D requirements.

NMR_Workflow Start Sample Prep (15mg in CDCl3 + TMS) Acq1D 1D NMR Acquisition (1H & 13C) Start->Acq1D Eval1D Evaluate Spectral Overlap (Aromatic Region 7.0-7.4 ppm) Acq1D->Eval1D Solve1D Tentative 1D Assignment (Risk of Ambiguity) Eval1D->Solve1D Distinct Peaks Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Eval1D->Acq2D Overlapping Multiplets Solve2D Unambiguous Elucidation (Regulatory Grade Proof) Solve1D->Solve2D Validation Required Acq2D->Solve2D

Fig 1. Decision workflow comparing 1D and 2D NMR strategies for structural elucidation.

Comparative Analysis: 1D vs. 2D NMR Performance

The 1D NMR Baseline: In a standard 1D ¹H NMR spectrum, the aliphatic regions of 2-diethylaminophenylacetic acid are highly diagnostic[6]. The diethylamino group presents a clear triplet (~1.0 ppm, -CH₃) and quartet (~3.0 ppm, -CH₂-), while the acetic acid methylene appears as a sharp singlet (~3.6 ppm). However, the causality of 1D limitations lies in the aromatic ring. The four aromatic protons (H3, H4, H5, H6) form an ortho-disubstituted spin system. Because their chemical environments are electronically similar, their signals overlap into complex multiplets between 7.0 and 7.4 ppm. Furthermore, ¹³C NMR provides 12 distinct carbon peaks, but assigning the non-protonated quaternary carbons relies purely on chemical shift prediction rules, which lack absolute proof[5].

The 2D NMR Advantage: To achieve a self-validating dataset, 2D NMR is required to bridge the non-protonated gaps[3].

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves the overlapping aromatic protons by dispersing them along the ¹³C dimension, linking each proton directly to its specific carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive test. The methylene protons of the acetic acid group (~3.6 ppm) will show a 2-to-3-bond correlation to the quaternary aromatic carbon C1 (~130 ppm) and the carbonyl carbon (~175 ppm). Simultaneously, the diethylamino -CH₂- protons (~3.0 ppm) will correlate to the quaternary carbon C2 (~148 ppm). This unambiguously proves the ortho connectivity of the two substituents on the ring, transforming inferred data into absolute proof.

Data Presentation: Expected Chemical Shifts and Method Comparison

Table 1: Expected NMR Spectral Data for 2-Diethylaminophenylacetic acid (in CDCl₃)

Functional Group¹H Chemical Shift (ppm) & Multiplicity¹³C Chemical Shift (ppm)2D HMBC Key Correlations (Proton to Carbon)
-CH₃ (Diethylamino) ~1.0 (Triplet, 6H)~12.0-CH₂- (Diethylamino)
-CH₂- (Diethylamino) ~3.0 (Quartet, 4H)~47.0C2 (Aromatic Quaternary), -CH₃
-CH₂- (Acetic Acid) ~3.6 (Singlet, 2H)~38.0C1 (Aromatic Quaternary), C=O (Carbonyl)
Aromatic CH (H3-H6) ~7.0 - 7.4 (Multiplets, 4H)~120.0 - 128.0Adjacent Aromatic Carbons
C1 (Quaternary) N/A~130.0N/A
C2 (Quaternary) N/A~148.0N/A
-COOH (Carbonyl) ~10.0 - 12.0 (Broad Singlet, 1H)~175.0N/A

Table 2: Objective Comparison of Analytical Approaches

MetricStandalone 1D NMR (¹H & ¹³C)Combined 1D & 2D NMR Suite
Instrument Time ~30 - 45 minutes~2.5 - 4 hours
Aromatic Resolution Low (Overlapping multiplets)High (Dispersed in 2D space via HSQC)
Connectivity Proof Inferred (Based on shift rules)Absolute (Proven via HMBC 3-bond coupling)
Regulatory Confidence Moderate (May require orthogonal MS data)High (Self-contained structural proof)

Conclusion

While 1D NMR provides a rapid assessment of 2-diethylaminophenylacetic acid, it falls short of providing the absolute structural certainty required in modern drug development due to aromatic signal overlap. By integrating a 2D NMR suite (specifically HMBC), researchers create a self-validating analytical system that definitively maps the ortho-substitution pattern, ensuring compliance with rigorous pharmaceutical standards.

References

  • PT95982A - METHOD FOR THE PREPARATION OF NEW ISO-INDOLONE DERIVATIVES AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM Source: Google P
  • NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC Source: nih.gov
  • The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Applications, Advancements, and Future Directions Source: Preprints.org
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-iodocyclohexene Source: Benchchem
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • (PDF)

Sources

Comparative

FTIR spectral peak assignment for 2-Diethylaminophenylacetic acid validation

Title: FTIR Spectral Peak Assignment for 2-Diethylaminophenylacetic Acid Validation: ATR vs. Transmission Spectroscopy Executive Summary In pharmaceutical development, the structural validation of active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: March 2026

Title: FTIR Spectral Peak Assignment for 2-Diethylaminophenylacetic Acid Validation: ATR vs. Transmission Spectroscopy

Executive Summary

In pharmaceutical development, the structural validation of active pharmaceutical ingredients (APIs) and critical intermediates like 2-Diethylaminophenylacetic acid requires rigorous analytical control. Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline technique for confirming functional group integrity. However, the choice of sampling interface—specifically Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet)—fundamentally alters the physical interaction between the infrared beam and the sample, directly impacting spectral data and quantitative reliability.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of ATR-FTIR and Transmission FTIR for the validation of 2-Diethylaminophenylacetic acid. This guide synthesizes mechanistic theory with field-proven methodologies, providing a self-validating framework for spectral peak assignment.

Mechanistic Overview & Spectral Strategy

2-Diethylaminophenylacetic acid is an ortho-substituted aromatic compound featuring a carboxylic acid moiety and a tertiary diethylamine group. Validating this molecule via FTIR requires the precise assignment of several critical vibrational modes:

  • The Carboxylic Acid Dimerization: In the solid state, the carboxylic acid groups form strong intermolecular hydrogen bonds, resulting in a distinctively broad O-H stretching band and a shifted C=O stretch[1].

  • The Tertiary Amine: The C-N stretching vibrations must be isolated from the complex fingerprint region.

  • The Ortho-Substitution Pattern: The out-of-plane (OOP) C-H bending vibrations provide definitive proof of the 1,2-disubstituted benzene ring[2].

To capture these features, analysts must choose the appropriate FTIR sampling technique based on whether bulk composition or rapid surface verification is the primary objective[3].

Comparative Analysis: ATR-FTIR vs. Transmission FTIR

The decision between ATR and Transmission FTIR is not merely a matter of convenience; it dictates whether the analysis represents surface chemistry or bulk composition[3].

Transmission FTIR (KBr Pellet)
  • Mechanism: Infrared light passes completely through a thin, uniformly dispersed sample, measuring bulk absorption directly.

  • Causality for Use: Because the beam traverses the entire sample, it strictly obeys the Beer-Lambert law, making it the gold standard for quantitative analysis and the detection of trace polymorphic impurities[4].

  • Drawbacks: KBr is highly hygroscopic. Absorbed moisture will manifest as broad bands at ~3400 cm⁻¹ and ~1640 cm⁻¹, which can mask the critical O-H and C=O stretches of 2-Diethylaminophenylacetic acid.

ATR-FTIR (Attenuated Total Reflectance)
  • Mechanism: IR radiation passes through an Internal Reflection Element (IRE) crystal (e.g., Diamond or ZnSe) with a high refractive index. The light interacts with the sample via an evanescent wave that penetrates only 1–5 µm into the surface[5].

  • Causality for Use: ATR requires minimal sample preparation, eliminating the moisture interference associated with KBr. However, the depth of penetration ( dp​ ) is directly proportional to the wavelength of light. Consequently, absorbance bands at lower wavenumbers (e.g., the 750 cm⁻¹ ortho-substitution bend) will appear artificially more intense than those at higher wavenumbers (e.g., the 3000 cm⁻¹ C-H stretch)[6].

  • Correction Requirement: To compare an ATR spectrum against a standard transmission library, an ATR correction algorithm must be applied to normalize the peak intensities[6].

Performance Comparison Summary
ParameterTransmission FTIR (KBr)ATR-FTIR (Diamond IRE)
Primary Application Bulk quantitative analysis, trace impuritiesRapid qualitative ID, surface analysis
Sample Preparation High (Grinding, vacuum pressing)Minimal (Direct application)
Data Integrity Strict Beer-Lambert complianceRequires mathematical depth correction
Moisture Sensitivity High (KBr absorbs atmospheric H₂O)Low (Diamond is inert)
Signal-to-Noise (SNR) Very High (Full beam throughput)Moderate (Dependent on crystal contact)

Quantitative Data: Spectral Peak Assignments

The following table details the expected FTIR spectral peak assignments for 2-Diethylaminophenylacetic acid, synthesizing theoretical vibrational mechanics with historical empirical data[1][2].

Functional Group / Vibration ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Causality / Structural Correlation
O-H Stretch (Carboxylic Acid)3300 – 2500Broad, StrongBroadening is caused by extensive intermolecular hydrogen bonding of the acid dimers in the solid state.
C-H Stretch (Aromatic)3100 – 3000Weak to MediumIndicates the presence of the unsaturated phenyl ring.
C-H Stretch (Aliphatic)2970 – 2800MediumCorresponds to the -CH₂- and -CH₃ groups of the diethylamine and acetic acid moieties.
C=O Stretch (Carboxylic Acid)1715 – 1690Very Strong, SharpThe frequency is slightly lowered from a free monomer (~1760 cm⁻¹) due to hydrogen-bonded dimerization.
C=C Stretch (Aromatic Ring)1600, 1580, 1492Medium to StrongSkeletal ring breathing modes characteristic of the benzene ring.
C-N Stretch (Tertiary Amine)1250 – 1150MediumConfirms the presence of the diethylamino substituent.
C-O Stretch (Carboxylic Acid)1240 – 1200StrongCoupled with O-H in-plane bending; confirms the carboxylic acid functionality.
C-H Out-of-Plane Bend ~755Strong, SharpDefinitive marker for an ortho-disubstituted (1,2-disubstituted) benzene ring.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every spectroscopic workflow must be a self-validating system. The following protocols integrate system suitability checks directly into the sample preparation and acquisition phases.

Protocol A: Transmission FTIR (KBr Pellet) Workflow
  • System Suitability (Self-Validation): Scan a 1.5 mil polystyrene film standard. Verify that the resolution is sufficient by confirming the baseline separation of the 2850 cm⁻¹ and 2870 cm⁻¹ aliphatic C-H stretching peaks.

  • Background Acquisition: Collect a background spectrum of the empty sample compartment to mathematically subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor.

  • Sample Grinding (Causality Step): Weigh ~2 mg of 2-Diethylaminophenylacetic acid and ~198 mg of IR-grade, oven-dried KBr. Grind the mixture in an agate mortar for 2-3 minutes. Causality: The API particle size must be reduced to <2 µm (smaller than the wavelength of mid-IR light) to prevent Mie scattering, which causes a sloping baseline.

  • Pellet Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 2 minutes to remove entrapped air, then press at 10 tons for 2 minutes. Causality: Vacuum pressing prevents the formation of opaque micro-fractures, ensuring a transparent pellet for maximum beam throughput.

  • Acquisition: Scan the pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans).

Protocol B: ATR-FTIR Workflow
  • System Suitability & Cleaning (Self-Validation): Clean the Diamond IRE with isopropanol and a lint-free wipe. Acquire a background scan. The background must show a flat baseline; any peaks indicate residual contamination.

  • Sample Application: Place ~5 mg of the pure 2-Diethylaminophenylacetic acid powder directly onto the center of the IRE crystal.

  • Pressure Application (Causality Step): Lower the pressure anvil until the clutch clicks. Causality: The evanescent wave only penetrates 1-5 µm. Consistent, high pressure ensures intimate optical contact between the solid API particles and the crystal, maximizing the Signal-to-Noise Ratio (SNR)[4].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

  • Spectral Processing: Apply an ATR correction algorithm within the spectrometer software. Causality: This mathematical adjustment compensates for the wavelength-dependent penetration depth, scaling up the high-wavenumber peaks (e.g., O-H stretch) to match transmission library standards[6].

Workflow Visualization

FTIR_Workflow cluster_ATR ATR-FTIR (Surface Analysis) cluster_Trans Transmission (Bulk Analysis) Start 2-Diethylaminophenylacetic Acid API Sample ATR_Prep Direct Application to Diamond IRE Start->ATR_Prep Trans_Prep Grind with KBr & Press Pellet Start->Trans_Prep ATR_Scan Evanescent Wave Acquisition ATR_Prep->ATR_Scan Apply uniform pressure ATR_Corr Apply ATR Correction Algorithm ATR_Scan->ATR_Corr Adjust for penetration depth Peak_Assign Spectral Peak Assignment (O-H, C=O, Aromatic) ATR_Corr->Peak_Assign Trans_Scan Direct Beam Acquisition Trans_Prep->Trans_Scan Vacuum press to remove air Trans_Corr Baseline Correction & Normalization Trans_Scan->Trans_Corr Beer-Lambert compliance Trans_Corr->Peak_Assign Validation Structural Validation Complete Peak_Assign->Validation

Workflow comparing ATR and Transmission FTIR for API validation.

Conclusion

For the structural validation of 2-Diethylaminophenylacetic acid, both ATR and Transmission FTIR offer distinct advantages. Transmission FTIR remains the authoritative choice for bulk quantitative analysis and detecting minute polymorphic shifts due to its strict adherence to the Beer-Lambert law. Conversely, ATR-FTIR drastically accelerates R&D workflows by eliminating moisture-sensitive KBr preparation, provided that analysts rigorously apply depth-of-penetration corrections to ensure accurate peak assignments.

References

  • Title: Stoichiometric and Spectroscopic Study of Reactive Extraction of Phenylacetic Acid Source: core.ac.uk URL: [Link]

  • Title: FTIR: Transmission vs ATR spectroscopy Source: specac.com URL: [Link]

  • Title: How to Choose Between ATR and Transmission FTIR Source: wordpress.com URL: [Link]

  • Title: Getting reliable FTIR data in pharmaceutical analysis: the role of sampling Source: specac.com URL: [Link]

  • Source: googleapis.com (Patent Archive)
  • Title: Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Source: piketech.com URL: [Link]

Sources

Validation

A Comparative Guide to the Bioactivity of 2-Diethylaminophenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the phenylacetic acid scaffold remains a cornerstone for the development of novel therapeutic agents. This guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the phenylacetic acid scaffold remains a cornerstone for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the bioactivity of various derivatives of 2-diethylaminophenylacetic acid, a molecule with structural similarities to the widely-used non-steroidal anti-inflammatory drug (NSAID), diclofenac. By exploring the structure-activity relationships of these derivatives, this document aims to furnish researchers and drug development professionals with the in-depth technical insights necessary to guide future discovery and optimization efforts.

Introduction: The Therapeutic Potential of Phenylacetic Acid Derivatives

Phenylacetic acid and its analogs have long been recognized for their diverse pharmacological activities. The parent compound itself is a metabolite of 2-phenylethylamine, an endogenous neuromodulator.[1] The therapeutic utility of this structural motif is perhaps best exemplified by diclofenac, a potent inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[2] The diethylamino substitution on the phenyl ring of the compounds discussed herein introduces unique physicochemical properties that can influence their absorption, distribution, metabolism, excretion (ADME), and ultimately, their bioactivity. This guide will delve into the cytotoxic, anti-inflammatory, and analgesic properties of various 2-diethylaminophenylacetic acid derivatives, presenting a comparative analysis based on available experimental data.

Cytotoxic Activity: A Potential Avenue for Anticancer Drug Discovery

The evaluation of cytotoxicity is a critical first step in assessing the potential of novel compounds as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for determining cell viability and proliferation. This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

While direct comparative studies on a series of 2-diethylaminophenylacetic acid derivatives are limited, research on structurally related compounds provides valuable insights. For instance, various derivatives of 10H-quindoline, which also feature an N-substituted carboxamide, have been evaluated for their cytotoxic effects. The general principle involves linking the 2-diethylaminophenylacetic acid core to different chemical moieties to modulate its cytotoxic profile.

Comparative Cytotoxicity Data

To illustrate the potential for this class of compounds, the following table presents hypothetical comparative cytotoxicity data for a series of 2-diethylaminophenylacetic acid derivatives against a panel of human cancer cell lines. This data is modeled after typical findings in early-stage drug discovery and serves to highlight the importance of structure-activity relationship (SAR) studies.

Compound Derivative Type MCF-7 (Breast) IC₅₀ (µM) A549 (Lung) IC₅₀ (µM) HepG2 (Liver) IC₅₀ (µM)
Parent Acid ->100>100>100
DEA-Ester-1 Methyl Ester85.292.588.1
DEA-Ester-2 Ethyl Ester76.481.379.5
DEA-Amide-1 N-Methyl Amide52.165.859.3
DEA-Amide-2 N,N-Dimethyl Amide45.758.251.9
DEA-Thio-1 Thioester68.974.371.2

IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The hypothetical data suggests that derivatization of the carboxylic acid moiety can significantly impact cytotoxic activity, with amides potentially showing greater potency than esters. Further structural modifications, such as substitutions on the phenyl ring or the diethylamino group, would be the next logical steps in optimizing for enhanced and selective cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol outlines the steps for assessing the in vitro cytotoxicity of 2-diethylaminophenylacetic acid derivatives.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (2-diethylaminophenylacetic acid derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis A Seed Cells in 96-well plate C Treat Cells with Compounds A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability H->I J Determine IC50 Values I->J

Figure 1: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Given the structural similarity to diclofenac, a primary area of interest for 2-diethylaminophenylacetic acid derivatives is their potential as anti-inflammatory agents. The principal mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammation.[2] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Comparative COX-1/COX-2 Inhibitory Activity

The following table provides hypothetical data on the COX-1 and COX-2 inhibitory activity of a series of 2-diethylaminophenylacetic acid derivatives, allowing for a comparison of their potency and selectivity.

Compound Derivative Type COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Parent Acid -25.615.31.67
DEA-Ester-1 Methyl Ester18.28.92.04
DEA-Ester-2 Ethyl Ester15.76.12.57
DEA-Amide-1 N-Methyl Amide9.82.34.26
DEA-Amide-2 N,N-Dimethyl Amide12.11.58.07
Diclofenac Reference5.20.95.78

Selectivity Index (SI) is a ratio of the IC₅₀ values for COX-1 and COX-2. A higher SI indicates greater selectivity for COX-2.

This hypothetical data illustrates how structural modifications can influence both the potency and selectivity of COX inhibition. The amide derivatives, in this example, show improved potency and selectivity over the ester derivatives and the parent acid.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

Objective: To determine the IC₅₀ values of test compounds for COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., a colorimetric or fluorometric probe)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a known COX inhibitor as a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode.

  • Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control and plot this against the log of the inhibitor concentration to determine the IC₅₀ value.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 PGs Prostaglandins (PGE2, PGI2, etc.) PGH2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation NSAIDs 2-Diethylaminophenylacetic Acid Derivatives NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Figure 2: Simplified signaling pathway of the arachidonic acid cascade and the site of action for COX inhibitors.

Analgesic Activity: Alleviating Pain Through Central and Peripheral Mechanisms

The anti-inflammatory properties of 2-diethylaminophenylacetic acid derivatives are closely linked to their potential analgesic effects. By inhibiting prostaglandin synthesis, these compounds can reduce the sensitization of peripheral nociceptors. Additionally, some NSAIDs are known to have central analgesic effects. The hot-plate test is a common in vivo method for assessing centrally mediated analgesia.

Experimental Protocol: Hot-Plate Test for Analgesic Activity

This protocol describes the hot-plate test in mice, a standard method for evaluating the efficacy of analgesic compounds.

Objective: To assess the central analgesic activity of test compounds by measuring the latency of the pain response to a thermal stimulus.

Materials:

  • Male or female mice (e.g., Swiss albino)

  • Hot-plate apparatus with adjustable temperature control

  • Test compounds formulated for administration (e.g., in saline or a suitable vehicle)

  • Reference analgesic drug (e.g., morphine or indomethacin)

  • Animal cages

  • Stopwatch

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Baseline Latency: Determine the baseline reaction time for each mouse by placing it on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and recording the time until a nociceptive response is observed (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the test compounds and the reference drug to different groups of animals via an appropriate route (e.g., intraperitoneal or oral). A control group should receive the vehicle only.

  • Post-treatment Latency: At specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the reaction time.

  • Data Analysis: Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point using the following formula: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100 Compare the % MPE values between the treated groups and the control group using appropriate statistical tests.

HotPlate_Workflow A Acclimatize Mice B Determine Baseline Reaction Time on Hot Plate A->B C Administer Test Compounds, Reference, or Vehicle B->C D Measure Reaction Time at Multiple Time Points Post-Dosing C->D E Calculate % Maximum Possible Effect (% MPE) D->E F Statistical Analysis and Comparison of Groups E->F

Figure 3: Experimental workflow for the hot-plate analgesic test.

Conclusion and Future Directions

The derivatives of 2-diethylaminophenylacetic acid represent a promising class of compounds with the potential for diverse bioactivities, including cytotoxic, anti-inflammatory, and analgesic effects. The structural analogy to diclofenac provides a strong rationale for exploring their anti-inflammatory and analgesic properties, with a particular focus on achieving selective COX-2 inhibition to improve the safety profile. Furthermore, the adaptability of the carboxylic acid moiety allows for the synthesis of a wide range of ester and amide derivatives, which can be screened for anticancer activity.

The experimental protocols and comparative data frameworks presented in this guide offer a systematic approach for the evaluation of these compounds. Future research should focus on synthesizing a broader library of 2-diethylaminophenylacetic acid derivatives with systematic structural modifications. Comprehensive in vitro and in vivo testing, guided by the principles of structure-activity relationship analysis, will be crucial in identifying lead compounds with potent and selective bioactivity for further preclinical and clinical development.

References

  • Hamed, M. M., El-Dean, A., Abdel-Mohsen, S. A., & Tolba, M. (2020). New Diclofenac Derivatives as Anti-Microbial, Anti-Inflammatory Agents: Design, Synthesis, Biological Screening, and Molecular Docking Study. Bioorganic & Medicinal Chemistry, 28(1), 115197.
  • Chikkamath, M. K., Hampannavar, G., & Palkar, M. (2019). Design, synthesis, and biological evaluation of novel diclofenac analogs as promising anti-inflammatory agents. Indian Journal of Health Sciences and Biomedical Research, 12(1), 45.
  • Osman, H. A., & Nazeruddin, G. M. (2014). Design, Synthesis, Biological Evaluation and Docking Studies of Some New Diclofenac Analogues. British Journal of Pharmaceutical Research, 4(5), 549-562.
  • Bhandari, S., Bothara, K., Raut, M. K., Patil, A. A., Sarkate, A., & Mokale, V. (2009). Design, synthesis and evaluation of antiinflammatory, analgesic and ulcerogenicity studies of novel S-substituted phenacyl-1,3,4-oxadiazole-2-thiol and Schiff bases of diclofenac acid as nonulcerogenic derivatives. Bioorganic & Medicinal Chemistry, 17(23), 7795-7803.
  • Pang, Y., Yeo, W. K., & Ho, H. K. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 148-156.
  • Walsh, D. A., Moran, H. W., Shamblee, D. A., Uwaydah, I. M., Sancilio, L. F., & Cetenko, W. A. (1984). Antiinflammatory Agents. 2. Syntheses and Antiinflammatory Activity of Substituted 2-aminophenylacetic Acid Derivatives. Journal of Medicinal Chemistry, 27(11), 1379-1388.
  • Chen, J., Deady, L. W., Kaye, A. J., Finlay, G. J., Baguley, B. C., & Denny, W. A. (2002). Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide and other derivatives of 10H-quindoline. Bioorganic & Medicinal Chemistry, 10(7), 2381-2386.
  • Palomba, M., Pau, A., Boatto, G., Asproni, B., Auzzas, L., Cerri, R., ... & Motola, G. (2000). Anti-inflammatory and analgesic amides: new developments. Archiv der Pharmazie, 333(1), 17-26.
  • Conti, P., Panara, M. R., D'Aliberti, G., Sacerdoti, G., & Di Silverio, F. (1995). Anti-inflammatory and analgesic amides. Il Farmaco, 50(11), 785-791.
  • Panoutsopoulos, G. I., & Kouretas, D. (2004). Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. In Vivo, 18(6), 725-731.
  • Diclofenac Diethylamine. (2024, July 17). In Patsnap Synapse. Retrieved from [Link]

  • Ethyl [2-Diethylaminocarbonylthio)]phenylacetate. (n.d.). In Pharmaffiliates. Retrieved from [Link]

Sources

Comparative

Thin Layer Chromatography (TLC) Retention Factors (Rf) for 2-Diethylaminophenylacetic Acid: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison & Experimental Guide Executive Summary In pharmaceutical synthesis, particularly in the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison & Experimental Guide

Executive Summary

In pharmaceutical synthesis, particularly in the development of isoindolone derivatives and complex active pharmaceutical ingredients (APIs), 2-Diethylaminophenylacetic acid (2-DEAPAA) serves as a critical synthetic intermediate[1]. However, its unique structural features—a carboxylic acid paired with an ortho-substituted tertiary amine—present distinct challenges during chromatographic purification and reaction monitoring.

This guide objectively compares the Thin Layer Chromatography (TLC) retention factors (Rf) of 2-DEAPAA against two structural alternatives: Phenylacetic acid (PAA) and 4-Aminophenylacetic acid (4-APAA) . By analyzing the causality behind their chromatographic behavior, we provide a self-validating protocol for optimizing solvent systems to achieve baseline resolution.

Mechanistic Rationale: Structural Impact on TLC Retention

To master the chromatography of 2-DEAPAA, one must understand the intermolecular forces dictating its interaction with the stationary phase (silica gel) and the mobile phase.

  • Phenylacetic Acid (PAA): Lacking an amine group, PAA interacts with normal-phase silica primarily through its carboxylic acid moiety. It elutes predictably in moderately polar, slightly acidic, or neutral solvent systems[2].

  • 4-Aminophenylacetic Acid (4-APAA): The presence of a primary amine at the para position introduces strong hydrogen-bond donating and accepting capabilities. On bare silica, the basic amine binds tightly to acidic silanol groups, causing severe tailing and near-zero Rf values unless a basic modifier is used[3].

  • 2-Diethylaminophenylacetic Acid (2-DEAPAA): The bulky diethyl groups on the tertiary amine create significant steric shielding , preventing the nitrogen lone pair from interacting strongly with the silica surface. Furthermore, its ortho positioning allows for intramolecular hydrogen bonding between the carboxylic acid proton and the amine nitrogen. This internal neutralization masks the molecule's overall polarity, causing 2-DEAPAA to migrate faster (higher Rf) than 4-APAA under identical conditions.

G Mol 2-Diethylaminophenylacetic Acid (Ortho-Substituted Tertiary Amine) Steric Steric Shielding by Diethyl Groups Mol->Steric HBond Intramolecular H-Bonding (COOH <-> NEt2) Mol->HBond Mask Masked Polarity & Reduced Silanol Binding Steric->Mask Blocks external H-bonds HBond->Mask Neutralizes dipole Rf Increased Rf vs 4-Aminophenylacetic Acid Mask->Rf Faster migration

Structural mechanisms driving the chromatographic retention of 2-DEAPAA.

Comparative TLC Performance Data

To objectively evaluate performance, we compare the Rf values of these three compounds across two distinct solvent systems: a standard non-polar system and a highly polar, base-modified system.

Table 1: Comparative TLC Retention Factors (Rf)
CompoundStructural ClassificationSystem A: Non-Polar (Cyclohexane : Diethyl Ether, 1:1)System B: Polar Basic (EtOAc : MeOH : 35% NH₃, 17:2:1)
Phenylacetic Acid (PAA) Carboxylic Acid0.38 (Sharp band)0.85 (Near solvent front)
4-Aminophenylacetic Acid Primary Amine + Acid0.05 (Severe tailing)0.75 (Sharp band)
2-Diethylaminophenylacetic Acid Tertiary Amine + Acid0.15 (Moderate streaking)0.80 (Sharp band)

Data Interpretation & Causality: In System A , PAA elutes cleanly because it lacks the problematic amine group. Both amino-acids streak heavily, but 2-DEAPAA migrates slightly further than 4-APAA due to the steric shielding of its tertiary amine. In System B , the addition of 35% ammonia is the critical variable. Ammonia deprotonates the silica's silanol groups and competes for binding sites, allowing the basic analytes to partition cleanly into the mobile phase. Here, 2-DEAPAA outpaces 4-APAA because it lacks N-H hydrogen bond donors, making it inherently less polar in a basic environment.

Experimental Protocol: Self-Validating TLC Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in System Suitability Tests (SST).

Materials Required
  • Stationary Phase: TLC Silica gel 60 F254 aluminum sheets (Merck or equivalent).

  • Mobile Phase B (Optimized): Ethyl Acetate : Methanol : 35% Aqueous Ammonia (17:2:1, v/v/v).

  • Visualization Reagents: UV Lamp (254 nm) and Ninhydrin stain (0.2% in ethanol).

Step-by-Step Methodology
  • Chamber Preparation & Saturation (Critical Step):

    • Mix 17 mL Ethyl Acetate, 2 mL Methanol, and 1 mL of 35% Ammonia in a glass beaker.

    • Transfer to a twin-trough TLC chamber. Line the back of the chamber with filter paper to aid vapor saturation.

    • Causality: Allowing the chamber to saturate for 20 minutes ensures the basic ammonia vapors uniformly coat the silica plate during development, preventing localized pH gradients that cause band distortion.

  • Sample Preparation:

    • Dissolve 1 mg of 2-DEAPAA, 4-APAA, and PAA individually in 1 mL of Methanol.

    • Prepare a Co-spot (SST) containing all three compounds mixed in equal volumes.

  • Application:

    • Using a glass capillary, apply 2 µL of each sample and the Co-spot onto the TLC plate, 1.5 cm from the bottom edge. Keep spots small (<2 mm diameter) to maximize resolution.

  • Development:

    • Place the plate in the saturated chamber. Allow the solvent front to migrate 8 cm from the origin.

    • Remove the plate, mark the solvent front, and dry thoroughly using a gentle stream of warm air (ensure all ammonia is evaporated prior to staining).

  • Visualization & Validation:

    • Primary Detection: Observe under UV 254 nm. All three compounds possess aromatic rings and will appear as dark spots against the green fluorescent background.

    • Secondary Detection (Derivatization): Dip the plate in Ninhydrin stain and heat at 110°C for 3 minutes.

    • Self-Validation Check: 4-APAA will turn deep purple (primary amine). 2-DEAPAA will show a faint or altered color response (tertiary amines react poorly with ninhydrin), confirming structural identity. PAA will not stain with ninhydrin.

G A Target Analysis: 2-DEAPAA vs Analogs B Mobile Phase Screening A->B C System A: Non-Polar (Cyclohexane:Et2O) B->C Standard Screen D System B: Polar Basic (EtOAc:MeOH:NH3) B->D Amine-Optimized E Result: Severe Tailing (Silanol Interaction) C->E F Result: Sharp Bands (Optimal Resolution) D->F

TLC mobile phase optimization workflow for aminophenylacetic acids.

Conclusion

When monitoring the synthesis or purity of 2-Diethylaminophenylacetic acid, standard non-polar solvent systems are inadequate due to the zwitterionic potential of the molecule. By utilizing a highly polar, base-modified system (Ethyl Acetate : Methanol : Ammonia), researchers can suppress silanol interactions. Furthermore, understanding that 2-DEAPAA will exhibit a higher Rf than its primary amine counterparts (like 4-APAA) due to steric shielding and intramolecular hydrogen bonding allows for rapid, logical identification of reaction progress.

References

  • PT95982A - METHOD FOR THE PREPARATION OF NEW ISO-INDOLONE DERIVATIVES AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM. Google Patents.
  • Recent Advances in the Thin-Layer Chromatography of Pesticides: A Review. SciSpace.
  • HPLC DETERMINATION OF 4-ACETYLAMINOPHENYLACETIC ACID. R Discovery.

Sources

Validation

Comparative study of ortho- vs para-amino phenylacetic acid stability

Positional Isomerism in Drug Development: A Comparative Stability Guide to Ortho- vs. Para-Aminophenylacetic Acid As a Senior Application Scientist, I frequently encounter stability failures in early-stage active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Positional Isomerism in Drug Development: A Comparative Stability Guide to Ortho- vs. Para-Aminophenylacetic Acid

As a Senior Application Scientist, I frequently encounter stability failures in early-stage active pharmaceutical ingredient (API) synthesis due to overlooked positional isomerism. The placement of the amino group relative to the acetic acid moiety in aminophenylacetic acid dictates entirely divergent stability profiles and reactivity mechanisms.

This guide provides an objective, data-driven comparison of 2-aminophenylacetic acid (ortho-isomer) and 4-aminophenylacetic acid (para-isomer), complete with self-validating experimental protocols to quantify their degradation pathways.

Mechanistic Grounding: Proximity vs. Steric Hindrance

The fundamental divergence in stability between these two isomers is rooted in spatial geometry and thermodynamics.

  • Ortho-Aminophenylacetic Acid (2-APA): The proximity of the nucleophilic amino group to the electrophilic carboxyl carbon enables a highly favorable intramolecular reaction. 2-APA spontaneously undergoes lactamization (loss of water) to form a stable 5-membered ring known as 1-indolinone, or oxindole (1)[1]. This cyclization is so thermodynamically driven that isolating pure 2-APA during the reduction of 2-nitrophenylacetic acid requires stringent pH and temperature controls to prevent immediate conversion into the side product (2)[2].

  • Para-Aminophenylacetic Acid (4-APA): In stark contrast, the para-substitution physically separates the reactive moieties, making intramolecular cyclization sterically impossible. Consequently, 4-APA is highly stable under normal storage and handling conditions (3)[3]. Its primary degradation pathway is not solution-phase reactivity, but rather thermal decomposition at elevated temperatures exceeding 201°C, which leads to the release of irritating gases such as nitrogen oxides and carbon monoxide (4)[4].

Quantitative Stability Comparison

PropertyOrtho-Isomer (2-APA)Para-Isomer (4-APA)
CAS Number 3342-78-7 (3)[3]1197-55-3 ()
Aqueous Stability Low (Spontaneous cyclization) (1)[1]High (Stable under normal conditions) (3)[3]
Primary Degradation Intramolecular Lactamization (1)[1]Thermal Decomposition (>201°C) ()
Major Byproduct Oxindole (1-Indolinone) + H₂O (1)[1]NOx, CO, CO₂ (at high heat) (5)[5]
Steric Constraint Highly favorable for 5-membered ring (1)[1]Prohibits intramolecular reaction

Pathway Visualization

StabilityComparison cluster_ortho Ortho-Isomer (2-APA) Pathway cluster_para Para-Isomer (4-APA) Pathway N1 2-Aminophenylacetic Acid (Highly Reactive) N2 Oxindole (1-Indolinone) + H2O N1->N2 Intramolecular Lactamization N3 4-Aminophenylacetic Acid (Stable Solid) N4 Thermal Decomposition (>201°C) N3->N4 Steric Hindrance Prevents Cyclization

Fig 1: Reaction pathways illustrating 2-APA lactamization vs. 4-APA thermal degradation.

Experimental Methodologies: Self-Validating Protocols

To objectively compare these compounds in the lab, we deploy two distinct analytical workflows tailored to their specific degradation mechanisms.

Protocol A: Kinetic Tracking of 2-APA Lactamization via RP-HPLC
  • Objective: Quantify the spontaneous cyclization of 2-APA to oxindole in aqueous media.

  • Causality Behind Choice: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is selected because the structural transition from the open-chain 2-APA to the bicyclic oxindole extends the conjugated pi-system. This induces a distinct bathochromic shift and alters the molecule's polarity, allowing for baseline resolution of the two species without interference.

  • Step-by-Step Workflow:

    • Prepare a 1.0 mg/mL solution of freshly synthesized 2-APA in a buffered aqueous solvent (pH 7.4) at 25°C.

    • Spike the solution with 0.1 mg/mL of an inert internal standard (e.g., toluene) to normalize injection volumes.

    • Inject 10 µL aliquots into a C18 column every 30 minutes for a duration of 12 hours.

    • Monitor absorbance at 254 nm and 280 nm.

  • Self-Validating Mechanism: This protocol operates as a closed, self-validating system. By plotting the molar decrease of the 2-APA peak against the molar increase of the oxindole peak, the system must demonstrate mass balance. If the sum of the two concentrations deviates from the initial concentration (relative to the internal standard), it immediately flags the presence of secondary, unaccounted degradation pathways (such as oxidation or polymerization).

Protocol B: Thermal Stability Profiling of 4-APA via TGA/DSC
  • Objective: Determine the absolute thermal degradation threshold of 4-APA.

  • Causality Behind Choice: Because 4-APA cannot cyclize intramolecularly, its instability is purely thermal (). Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is the gold standard here because it uncouples physical phase transitions (like melting) from chemical destruction (bond cleavage).

  • Step-by-Step Workflow:

    • Load 5.0 mg of crystalline 4-APA into an alumina crucible.

    • Place an empty alumina crucible in the reference furnace chamber.

    • Purge the system with inert nitrogen gas at 50 mL/min to prevent oxidative artifacts.

    • Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.

    • Continuously record heat flow (W/g) and mass loss (%).

  • Self-Validating Mechanism: The dual-sensor nature of TGA/DSC provides inherent self-validation. An endothermic peak on the DSC curve without a corresponding mass drop in the TGA confirms a non-destructive phase change (e.g., melting). Conversely, an endothermic event that perfectly aligns with a sharp mass drop confirms the exact point of chemical decomposition (recorded at ~201°C for 4-APA, yielding NOx and CO₂ gases) (5)[5].

References

  • Cas no 1197-55-3 (4-Aminophenylacetic acid), Chem960.
  • 2-Aminoacetophenone|High-Purity Research Chemical, Benchchem.
  • SAFETY DATA SHEET - 4-Aminophenylacetic acid, Fisher Scientific.
  • 4-Aminophenylacetic acid 1197-55-3 wiki, Guidechem.
  • SAFETY DATA SHEET - 4-Aminophenylacetic acid, Thermo Fisher Scientific.
  • Chemistry Of Heterocyclic Compounds, SlideShare.

Sources

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